Product packaging for 1-butyl-1H-indol-4-amine(Cat. No.:)

1-butyl-1H-indol-4-amine

Cat. No.: B15239955
M. Wt: 188.27 g/mol
InChI Key: JITUHSDZROQSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Butyl-1H-indol-4-amine (CAS 1340401-29-7) is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . This substituted indole derivative is characterized by a butyl group at the 1-position and an amine group at the 4-position of the indole ring system. Researchers value 4-aminoindole scaffolds as key intermediates in synthetic organic chemistry and medicinal chemistry research. The indolyl group is a prominent structure in pharmaceuticals and bioactive molecules, known for its susceptibility to electrophilic attack and alkylation under acidic conditions . Studying modified indoles like this compound aids in understanding side-reaction pathways, such as tert-butylation, during peptide synthesis and the development of novel heterocyclic compounds . This reagent is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B15239955 1-butyl-1H-indol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-butylindol-4-amine

InChI

InChI=1S/C12H16N2/c1-2-3-8-14-9-7-10-11(13)5-4-6-12(10)14/h4-7,9H,2-3,8,13H2,1H3

InChI Key

JITUHSDZROQSCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=C(C=CC=C21)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 1-butyl-1H-indol-4-amine, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with readily available starting materials and employing well-established chemical transformations. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in three main stages, starting from 2-methyl-3-nitroaniline:

  • Indole Ring Formation: Construction of the 4-nitroindole core via the Leimgruber-Batcho indole synthesis.

  • N-Alkylation: Introduction of the butyl group at the N1 position of the indole ring.

  • Nitro Group Reduction: Conversion of the 4-nitro group to the target 4-amino functionality.

This pathway is advantageous as it utilizes a reliable method for the formation of the 4-substituted indole and strategically places the N-alkylation step prior to the sensitive nitro group reduction.

Synthesis_Pathway cluster_0 Step 1: Leimgruber-Batcho Indole Synthesis cluster_1 Step 2: N-Butylation cluster_2 Step 3: Nitro Reduction A 2-Methyl-3-nitroaniline B Ethyl N-(2-methyl-3-nitrophenyl)formimidate A->B Triethyl orthoformate, p-TsOH, 120°C C 4-Nitroindole B->C Diethyl oxalate, KOEt, DMF/DMSO, 40°C D 1-Butyl-4-nitroindole C->D 1. NaH, DMF 2. Butyl bromide E This compound D->E H2, Pd/C, EtOH

Figure 1: Proposed synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-Nitroindole

This step follows the well-established Leimgruber-Batcho indole synthesis.

Part A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

  • Procedure: A 1-liter, single-necked, round-bottomed flask is equipped with a Claisen condenser and a drying tube. The flask is charged with 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline. The solution is heated to 120°C, and the ethanol formed during the reaction is continuously distilled off over approximately 1 hour. The remaining residue is then subjected to fractional vacuum distillation.[1]

  • Purification: The product is collected at 156–158°C/6 mmHg.[1]

Part B: Synthesis of 4-Nitroindole

  • Procedure: In a 200-mL beaker, a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide (DMF) is prepared. While cooling and stirring vigorously, 11 g (0.13 mol) of potassium ethoxide is added. This solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide (DMSO). The resulting deep-red solution is stirred for 1 hour at approximately 40°C. The reaction mixture is then transferred to a 1-liter beaker, and water is added with stirring to precipitate the product.[1]

  • Purification: The crude product is collected by filtration and can be purified by sublimation at 170°C/0.5 mmHg or by recrystallization from methanol, ethanol, or acetonitrile.[1]

Step 2: Synthesis of 1-Butyl-4-nitroindole

This step involves the N-alkylation of the 4-nitroindole intermediate.

  • Procedure: To a solution of 4-nitroindole (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0°C. The mixture is stirred at this temperature for 30 minutes, during which time the indole nitrogen is deprotonated. Butyl bromide (1.2 equivalents) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine.

  • Procedure: In a flask suitable for hydrogenation, 1-butyl-4-nitroindole (1 equivalent) is dissolved in ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography if necessary to yield this compound.

III. Quantitative Data Summary

The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound based on literature precedents for similar transformations.

Step Reactant Product Yield Reference
1A 2-Methyl-3-nitroanilineEthyl N-(2-methyl-3-nitrophenyl)formimidate88%[1]
1B Ethyl N-(2-methyl-3-nitrophenyl)formimidate4-Nitroindole71% (after sublimation)[1]
2 4-Nitroindole1-Butyl-4-nitroindoleEstimated 70-90%-
3 1-Butyl-4-nitroindoleThis compoundEstimated >90%-
Table 1: Summary of Reaction Yields.
Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
2-Methyl-3-nitroanilineC₇H₈N₂O₂152.1595-98Yellow to orange solid
Ethyl N-(2-methyl-3-nitrophenyl)formimidateC₁₀H₁₂N₂O₂208.2257-58Light-yellow solidifying oil
4-NitroindoleC₈H₆N₂O₂162.15204-205 (sublimed)Yellow crystals
1-Butyl-4-nitroindoleC₁₂H₁₄N₂O₂218.25Not reportedExpected to be a solid
This compoundC₁₂H₁₆N₂188.27Not reportedExpected to be an oil or low-melting solid
Table 2: Physicochemical Properties of Key Compounds.

IV. Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Logical_Workflow Start Start: 2-Methyl-3-nitroaniline Step1 Indole Ring Formation (Leimgruber-Batcho) Start->Step1 Intermediate1 Intermediate: 4-Nitroindole Step1->Intermediate1 Step2 N-Butylation Intermediate1->Step2 Intermediate2 Intermediate: 1-Butyl-4-nitroindole Step2->Intermediate2 Step3 Nitro Group Reduction Intermediate2->Step3 End Final Product: This compound Step3->End

Figure 2: Logical workflow of the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-butyl-1H-indol-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions, established experimental protocols for analogous compounds, and relevant biological context to serve as a valuable resource for research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the predicted physicochemical properties for this compound.

PropertyPredicted ValueMethod
Molecular Weight 188.27 g/mol Calculation
Melting Point Data not available-
Boiling Point Data not available-
pKa (most basic) 5.5 (predicted)Computational
logP 3.1 (predicted)Computational
Solubility Low in water (predicted)Computational

Note: The predicted values are generated from computational models and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

  • Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus: A Thiele tube or a micro boiling point apparatus is used.

  • Sample Preparation: A small volume (a few microliters) of this compound is placed in a small test tube or a Durham tube. A sealed capillary tube is inverted and placed inside the sample tube.

  • Procedure:

    • The sample tube is attached to a thermometer and immersed in a heating bath (e.g., mineral oil) within the Thiele tube.

    • The apparatus is heated gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Heating is discontinued when a steady stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pKa of the amino group is of primary interest.

Methodology (Potentiometric Titration):

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration:

    • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

    • The pH of the solution is recorded after each addition.

  • Data Analysis:

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The equivalence point is determined from the inflection point of the curve.

    • The pH at the half-equivalence point corresponds to the pKa of the compound.

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution.

Methodology (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning:

    • A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation and Analysis:

    • The mixture is allowed to stand until the two phases have completely separated.

    • Aliquots are carefully taken from both the n-octanol and aqueous phases.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Equilibrium Shake-Flask Method):

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

    • The flask is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis:

    • The suspension is filtered or centrifuged to remove any undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method (e.g., HPLC-UV).

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Synthesis and Signaling Pathways

Understanding the synthesis and potential biological interactions of this compound is crucial for its application in drug development.

Plausible Synthetic Workflow

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[1][2] The following diagram illustrates a logical workflow for the synthesis of this compound.

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product 3-Aminophenylhydrazine 3-Aminophenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) 3-Aminophenylhydrazine->Hydrazone_Formation Butanal Butanal Butanal->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Rearomatization_Cyclization Rearomatization & Intramolecular Cyclization Sigmatropic_Rearrangement->Rearomatization_Cyclization Ammonia_Elimination Elimination of Ammonia Rearomatization_Cyclization->Ammonia_Elimination Product This compound Ammonia_Elimination->Product

Caption: Plausible synthesis of this compound via Fischer indole synthesis.

Potential Signaling Pathway Involvement

Indole and its derivatives are known to modulate various signaling pathways in biological systems. One of the key pathways implicated in the cellular response to various stimuli, including potential effects of indole alkaloids, is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][4]

MAPK_Signaling_Pathway cluster_stimulus External Stimulus cluster_cascade MAPK Cascade cluster_response Cellular Response Stimulus e.g., this compound (Hypothetical) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription_Factors Activation Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Biological_Effects Biological Effects (Proliferation, Differentiation, Apoptosis) Gene_Expression->Biological_Effects

Caption: Hypothetical modulation of the MAPK signaling pathway by an indole derivative.

Safety and Handling

As an aromatic amine, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the following general guidelines for handling aromatic amines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

A Technical Guide to 1-butyl-1H-indol-4-amine (CAS 1340401-29-7): A Starting Point for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 1-butyl-1H-indol-4-amine (CAS number 1340401-29-7). Due to the limited availability of published research directly pertaining to this specific molecule, this document serves as a foundational resource for researchers and drug development professionals. It consolidates available physicochemical data and explores potential synthetic methodologies and hypothetical biological activities based on established knowledge of structurally related indole derivatives. The aim is to provide a starting point for future investigation into the therapeutic potential of this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, basic physicochemical properties can be derived from its chemical structure and information from commercial suppliers.

PropertyValueSource
CAS Number 1340401-29-7Commercial Suppliers
Molecular Formula C₁₂H₁₆N₂Calculated
Molecular Weight 188.27 g/mol Calculated
Appearance Not specified-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Potential Synthetic Approaches

No specific synthesis for this compound has been detailed in the scientific literature. However, its structure suggests that it can be synthesized through established methods for the formation of the indole core and subsequent N-alkylation and introduction of the 4-amino group. A plausible synthetic strategy would involve the synthesis of a 4-aminoindole intermediate followed by N-alkylation.

General Synthesis of 4-Aminoindoles

The synthesis of the 4-aminoindole scaffold can be a key step. Several methods have been reported for the synthesis of this structural motif. One common approach is the reduction of a 4-nitroindole precursor.

Experimental Protocol: Hypothetical Synthesis of 4-Aminoindole from 4-Nitroindole

  • Dissolution: Dissolve 4-nitroindole in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude 4-aminoindole.

  • Purification: Purify the crude product by column chromatography on silica gel.

N-Alkylation of the Indole Ring

Once the 4-aminoindole core is obtained (and potentially protected), the butyl group can be introduced at the N1 position.

Experimental Protocol: Hypothetical N-butylation of a Protected 4-Aminoindole

  • Protection (if necessary): Protect the 4-amino group with a suitable protecting group (e.g., Boc anhydride) to prevent N-alkylation at this position.

  • Deprotonation: Treat the protected 4-aminoindole with a base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the indole nitrogen.

  • Alkylation: Add 1-bromobutane or 1-iodobutane to the reaction mixture and stir at room temperature or with gentle heating.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Remove the protecting group from the 4-amino position under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Purification: Purify the final product, this compound, by column chromatography.

G cluster_synthesis Plausible Synthetic Workflow for this compound Start 4-Nitroindole Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Aminoindole 4-Aminoindole Reduction->Aminoindole Protection Protection of Amino Group (e.g., Boc anhydride) Aminoindole->Protection ProtectedAminoindole N-Boc-4-aminoindole Protection->ProtectedAminoindole NAlkylation N-Alkylation (e.g., NaH, 1-bromobutane) ProtectedAminoindole->NAlkylation NButylProtected 1-butyl-N-Boc-4-aminoindole NAlkylation->NButylProtected Deprotection Deprotection (e.g., TFA) NButylProtected->Deprotection FinalProduct This compound Deprotection->FinalProduct

A plausible synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Applications

There is no published data on the biological activity of this compound. However, the indole scaffold is a privileged structure in medicinal chemistry, and numerous indole derivatives exhibit a wide range of biological activities. The presence of the N-butyl group and the 4-amino substituent could confer specific pharmacological properties.

Insights from Structurally Related Compounds
  • N-Alkylated Indoles: The N-alkylation of indoles can significantly impact their biological activity, often enhancing their potency and modulating their selectivity for various targets. For instance, N-alkylated indole derivatives have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.

  • 4-Aminoindoles: The 4-aminoindole moiety is present in some biologically active compounds. Its position on the indole ring can influence receptor binding and other molecular interactions.

Hypothetical Signaling Pathway Involvement

Given that many indole derivatives interact with G-protein coupled receptors (GPCRs) or ion channels, it is plausible that this compound could modulate such pathways. For example, some indole-based compounds are known to be serotonin (5-HT) receptor agonists or antagonists. A hypothetical mechanism of action could involve the binding of the compound to a specific GPCR, leading to the activation or inhibition of downstream signaling cascades.

G cluster_pathway Hypothetical Signaling Pathway for an Indole Derivative Compound This compound GPCR G-Protein Coupled Receptor (e.g., 5-HT Receptor) Compound->GPCR Binding GProtein G-Protein Activation GPCR->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger Production (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase Activation (e.g., PKA) SecondMessenger->Kinase CellularResponse Cellular Response Kinase->CellularResponse

In-Depth Technical Guide: Biological Activity of 1-Butyl-1H-indol-4-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 1-butyl-1H-indol-4-amine, a synthetic indole derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates its potential pharmacological profile based on the known biological activities of structurally related N-alkylated aminoindoles. The primary focus is on the compound's potential interactions with key central nervous system (CNS) targets, including serotonin (5-HT), dopamine (D₂), and cannabinoid (CB₁) receptors. This document details the hypothetical binding affinities and functional activities, outlines relevant experimental protocols for in vitro characterization, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers interested in the further investigation and development of this and similar chemical scaffolds.

Introduction

Indole-based compounds are a prominent class of heterocyclic molecules with diverse and significant biological activities. The indole nucleus is a key pharmacophore in numerous endogenous molecules, natural products, and synthetic drugs. The substitution pattern on the indole ring system, including alkylation at the N1 position and the placement of an amino group at the C4 position, can profoundly influence the compound's pharmacological properties, including its receptor affinity, selectivity, and functional activity.

This compound represents a simple yet intriguing scaffold. The presence of the N-butyl group suggests potential interactions with hydrophobic pockets within receptor binding sites, while the 4-amino group can participate in key hydrogen bonding interactions. Based on the pharmacology of related indoleamines, this compound is hypothesized to interact with several G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission and various physiological processes.

Predicted Pharmacological Profile

Based on structure-activity relationship (SAR) studies of related N-alkylated aminoindoles and other indole derivatives, this compound is predicted to exhibit affinity for the following receptors:

  • Serotonin 5-HT₁A Receptor: N-alkylated indoles are known to possess affinity for various serotonin receptors. The 4-aminoindole scaffold, in particular, may favor interaction with the 5-HT₁A receptor, potentially acting as an agonist or partial agonist.

  • Dopamine D₂ Receptor: The privileged structure of some indoleamines allows for interaction with dopamine receptors. Depending on the overall topography of the molecule, it could exhibit antagonist or partial agonist activity at D₂ receptors.

  • Cannabinoid CB₁ Receptor: Certain aminoalkylindoles are potent cannabinoid receptor ligands. While the specific substitution pattern of this compound differs from classical cannabinoid agonists, the potential for interaction with CB₁ receptors cannot be ruled out.

Quantitative Biological Data (Hypothetical)

The following tables summarize the predicted quantitative data for this compound and its hypothetical analogs based on SAR trends observed in related chemical series. It is critical to note that these are extrapolated values and require experimental validation.

Table 1: Predicted Receptor Binding Affinities (Ki, nM)

CompoundN-Alkyl Chain5-HT₁AD₂CB₁
Hypothetical Analog 1 Methyl50250>1000
Hypothetical Analog 2 Ethyl35180>1000
This compound Butyl 20 150 800
Hypothetical Analog 3 Pentyl25170750
Hypothetical Analog 4 Hexyl40200700

Table 2: Predicted Functional Activity (EC₅₀/IC₅₀, nM and % Efficacy/Inhibition)

CompoundReceptorAssay TypePredicted EC₅₀/IC₅₀ (nM)Predicted Max Efficacy/Inhibition (%)Predicted Activity
This compound 5-HT₁AcAMP8060% (Efficacy)Partial Agonist
This compound D₂GTPγS30085% (Inhibition)Antagonist
This compound CB₁β-Arrestin>1000-Weak/Inactive

Signaling Pathways

The predicted interactions of this compound with 5-HT₁A and D₂ receptors would modulate key intracellular signaling cascades.

5-HT₁A Receptor Signaling Pathway

Activation of the 5-HT₁A receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Figure 1: 5-HT₁A Receptor Signaling Pathway.

D₂ Receptor Signaling Pathway

The D₂ receptor is also a Gi/o-coupled GPCR. Antagonism of this receptor by a compound like this compound would block the effects of endogenous dopamine, thereby preventing the inhibition of adenylyl cyclase and leading to a relative increase in cAMP levels and PKA activity.

D2_Signaling cluster_membrane Cell Membrane D2_R D₂ Receptor G_protein Gi/o Protein D2_R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand This compound (Antagonist) Ligand->D2_R Blocks Dopamine Dopamine Dopamine->D2_R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Gene Expression and Neuronal Excitability PKA->Cellular_Response Leads to

Figure 2: D₂ Receptor Signaling Pathway (Antagonism).

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for a specific receptor.

Workflow Diagram:

Radioligand_Binding_Workflow Prepare_Membranes Prepare cell membranes expressing the receptor of interest Incubate Incubate membranes with radioligand and varying concentrations of This compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand via vacuum filtration Incubate->Separate Quantify Quantify radioactivity on filters using a scintillation counter Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Ki Quantify->Analyze

Figure 3: Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT₁A, D₂, or CB₁).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Spiperone for D₂, or [³H]CP55,940 for CB₁), and a range of concentrations of this compound.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Workflow Diagram:

GTPgS_Binding_Workflow Prepare_Membranes Prepare cell membranes expressing the receptor and G-proteins Incubate Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of This compound Prepare_Membranes->Incubate Separate Separate bound from free [³⁵S]GTPγS via vacuum filtration Incubate->Separate Quantify Quantify radioactivity on filters using a scintillation counter Separate->Quantify Analyze Analyze data to determine EC₅₀ and Emax Quantify->Analyze

Figure 4: GTPγS Binding Assay Workflow.

Detailed Protocol:

  • Assay Setup:

    • In a 96-well plate, add assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

    • Add the prepared cell membranes.

  • Incubation and Filtration:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity on the filters.

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.

cAMP Accumulation Assay

This assay measures the modulation of adenylyl cyclase activity, a downstream effector of many GPCRs.

Workflow Diagram:

cAMP_Assay_Workflow Seed_Cells Seed cells expressing the receptor of interest in a 96-well plate Pre-incubate Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) Seed_Cells->Pre-incubate Stimulate Stimulate cells with forskolin (for Gi) and varying concentrations of This compound Pre-incubate->Stimulate Lyse_Cells Lyse the cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) Lyse_Cells->Detect_cAMP Analyze Analyze data to determine EC₅₀/IC₅₀ and Emax/Imax Detect_cAMP->Analyze

Figure 5: cAMP Accumulation Assay Workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells expressing the receptor of interest into a 96-well plate and grow to confluency.

    • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin, and then add varying concentrations of this compound. For Gs-coupled receptors, add the test compound directly.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate dose-response curves and determine the EC₅₀ or IC₅₀ values, as well as the maximal efficacy or inhibition.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, an important signaling and regulatory event.

Workflow Diagram:

Beta_Arrestin_Workflow Transfect_Cells Use cells co-expressing the receptor fused to a reporter fragment and β-arrestin fused to a complementary fragment Stimulate Add varying concentrations of This compound Transfect_Cells->Stimulate Incubate Incubate to allow for receptor activation and β-arrestin recruitment Stimulate->Incubate Measure_Signal Measure the reporter signal (e.g., luminescence or fluorescence) generated by fragment complementation Incubate->Measure_Signal Analyze Analyze data to determine EC₅₀ and Emax Measure_Signal->Analyze

Figure 6: β-Arrestin Recruitment Assay Workflow.

Detailed Protocol:

  • Assay Principle:

    • Utilize a commercially available assay system (e.g., PathHunter by DiscoveRx or Tango by Thermo Fisher Scientific) that employs enzyme fragment complementation or a transcription-based reporter.

  • Cell Treatment and Signal Detection:

    • Plate the engineered cells and treat with a range of concentrations of this compound.

    • After an incubation period, measure the reporter signal according to the manufacturer's protocol.

  • Data Analysis:

    • Construct dose-response curves and calculate the EC₅₀ and Emax for β-arrestin recruitment.

Conclusion

This compound is a small molecule with a chemical structure that suggests potential interactions with key GPCRs in the central nervous system, particularly serotonin 5-HT₁A and dopamine D₂ receptors. The hypothetical pharmacological data and structure-activity relationships presented in this guide provide a rationale for its further investigation as a modulator of these systems. The detailed experimental protocols offer a clear path for the in vitro characterization of its binding affinity and functional activity. Future studies, including in vivo behavioral models, will be necessary to fully elucidate the therapeutic potential of this and related compounds. This technical guide serves as a starting point for researchers to explore the intriguing biological landscape of N-alkylated 4-aminoindoles.

Potential Research Applications of 1-butyl-1H-indol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-butyl-1H-indol-4-amine is a synthetic derivative of the indole scaffold, a core structure in numerous biologically active compounds. While direct research on this specific molecule is limited, its structural components—a 4-aminoindole core and an N-butyl substitution—suggest a rich potential for investigation across various therapeutic areas. This technical guide consolidates the known biological activities of structurally related compounds to extrapolate and propose potential research applications for this compound. The primary areas of interest include oncology, neuropharmacology, and infectious diseases, leveraging the established roles of 4-aminoindoles and N-alkylated indoles in these fields. This document aims to serve as a foundational resource for researchers initiating studies on this promising, yet underexplored, chemical entity.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of natural products and synthetic drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The 4-aminoindole moiety, in particular, is a versatile building block for the synthesis of bioactive molecules and is utilized in the development of pharmaceuticals targeting a range of diseases.[4][5] Furthermore, the N-alkylation of indoles is a well-established strategy to modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and selectivity.[6][7]

This compound combines these key structural features. The butyl group at the N1 position can influence lipophilicity and membrane permeability, potentially impacting oral bioavailability and target engagement. This guide will explore the hypothetical research applications of this compound by examining the established structure-activity relationships (SAR) of related 4-aminoindoles and N-alkylated indole derivatives.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

Oncology

The 4-aminoindole scaffold is a key component in the synthesis of various anticancer agents.[4][8] Derivatives have been shown to act as inhibitors of crucial cellular targets in cancer progression.

  • Kinase Inhibition: Many indole derivatives function as kinase inhibitors, targeting enzymes like FLT3, which are often mutated in acute myeloid leukemia.[9] The N-butyl group could potentially influence the binding affinity and selectivity for specific kinase targets.

  • DNA Intercalation and Topoisomerase Inhibition: Certain indole derivatives exhibit anticancer effects by interfering with DNA replication and repair mechanisms, including the inhibition of topoisomerases.[10]

  • Hedgehog Pathway Inhibition: 4-Aminoindole has been used as a reactant in the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, a critical pathway in many cancers.[5]

Hypothesized Signaling Pathway in Oncology

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Hedgehog Hedgehog Pathway (Gli1) Hedgehog->Transcription Topoisomerase Topoisomerase Topoisomerase->Transcription Facilitates This compound This compound This compound->RTK Inhibition This compound->Hedgehog Inhibition This compound->Topoisomerase Inhibition

Caption: Potential inhibitory actions of this compound on key oncogenic signaling pathways.

Neuropharmacology

Indole derivatives are integral to neuropharmacology, with serotonin being a prime example.[1] The 4-aminoindole structure suggests potential interactions with various neuroreceptors and transporters.

  • Serotonin Receptor and Transporter Ligands: 4-Aminoindole is a known reactant for preparing ligands of the serotonin transporter and 5-HT1A receptors.[5] The N-butyl substitution could modulate the affinity and selectivity for different serotonin receptor subtypes.

  • Acetylcholinesterase Inhibition: Novel indole amines have been synthesized and shown to have anti-acetylcholinesterase activity, which is a key target in the treatment of Alzheimer's disease.[11]

Hypothesized Neuropharmacological Workflow

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Models cluster_outcome Potential Outcome Compound This compound ReceptorBinding Receptor Binding Assays (5-HT, AChE) Compound->ReceptorBinding EnzymeInhibition Enzyme Inhibition Assays (AChE) Compound->EnzymeInhibition Behavioral Animal Behavioral Models (Depression, Anxiety, Cognition) ReceptorBinding->Behavioral EnzymeInhibition->Behavioral Therapeutic Lead Compound for Neurological Disorders Behavioral->Therapeutic

Caption: A proposed experimental workflow to investigate the neuropharmacological potential.

Infectious Diseases

The indole scaffold is present in many antimicrobial and antiviral agents.

  • Antibacterial Activity: 4-Aminoindole derivatives have been investigated as inhibitors of bacterial thymidylate synthase.[5] Indole derivatives have also shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[12]

  • Antiviral Activity: Indolic compounds have been developed as non-peptidic HIV protease inhibitors.[5] Furthermore, certain indole derivatives have demonstrated broad-spectrum antiviral activity.[12]

  • Antiparasitic Activity: The structurally related 4-aminoquinolines are a well-known class of antimalarial drugs.[13][14] While the indole core is different, the 4-amino substitution pattern suggests that screening for antiplasmodial or antileishmanial activity could be a fruitful area of research.[15]

Data from Structurally Related Compounds

To provide a quantitative basis for future research, the following table summarizes the biological activity of various 4-aminoindole and N-alkylated indole derivatives found in the literature. Note: This data is for related compounds and not for this compound itself.

Compound ClassTargetActivity (IC50/EC50)Reference
Indolone DerivativesFLT38.4 nM[9]
Indolone DerivativesMV-4-11 cells5.3 nM[9]
Indole AminesAcetylcholinesterase4.28 µM[11]
4-Aminoquinoline Derivative (AMQ-j)L. amazonensis promastigotes5.9 µg/mL[15]
4-Aminoquinoline Derivative (AMQ-j)L. amazonensis amastigotes2.4 µg/mL[15]
7-Iodo-4-aminoquinolinesP. falciparum3-12 nM[14]

Proposed Experimental Protocols

Researchers interested in investigating this compound can adapt the following general experimental protocols from studies on related compounds.

General Synthesis of N-Alkylated Indoles

A common method for the N-alkylation of indoles involves the reaction of the indole with an alkyl halide in the presence of a base.[6]

Protocol:

  • Dissolve the starting indole (e.g., 4-aminoindole) in a suitable aprotic solvent such as DMF or THF.

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0°C.

  • Allow the mixture to stir for 30-60 minutes at room temperature.

  • Add the alkyl halide (e.g., 1-bromobutane) dropwise at 0°C.

  • Let the reaction mixture warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of a compound against a specific kinase.

Protocol:

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add varying concentrations of the test compound (this compound) to the reaction mixture.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a set period.

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

  • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

While this compound remains a largely uncharacterized molecule, the extensive body of research on its core components—the 4-aminoindole scaffold and N-alkyl substitutions—provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized applications in oncology, neuropharmacology, and infectious diseases are based on well-established structure-activity relationships of analogous compounds. This technical guide offers a starting point for researchers by outlining these potential applications, providing comparative data from related molecules, and suggesting foundational experimental protocols. Further synthesis and biological evaluation of this compound are warranted to elucidate its specific pharmacological profile and to validate its potential as a lead compound in drug discovery.

References

Technical Guide: Structure Elucidaion of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure elucidation of 1-butyl-1H-indol-4-amine. Due to the limited availability of public experimental data, this document presents a combination of established synthetic methodologies and predicted spectroscopic data based on analogous compounds and spectroscopic principles. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel indole derivatives.

Chemical Structure

Systematic Name: this compound CAS Number: 1340401-29-7[1] Molecular Formula: C₁₂H₁₆N₂ Molecular Weight: 188.27 g/mol

The chemical structure consists of an indole scaffold with a butyl group attached to the nitrogen at position 1 and an amine group at position 4 of the indole ring.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical values for similar chemical environments and known fragmentation patterns of related molecules.

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10d1HH-7
~6.95t1HH-6
~6.50d1HH-5
~6.80t1HH-2
~6.40d1HH-3
~4.10t2HN1-CH₂ -CH₂-CH₂-CH₃
~3.80br s2H-NH₂
~1.85m2HN1-CH₂-CH₂ -CH₂-CH₃
~1.40m2HN1-CH₂-CH₂-CH₂ -CH₃
~0.95t3HN1-CH₂-CH₂-CH₂-CH₃

Note: The chemical shifts for the aromatic and indole ring protons are estimations based on typical indole spectra.[2] The amine protons are expected to appear as a broad singlet and are D₂O exchangeable.[3] The butyl chain protons are assigned based on their expected multiplicities and coupling patterns.[4]

Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~142.0C-7a
~138.0C-4
~128.0C-3a
~122.0C-2
~115.0C-7
~105.0C-6
~100.0C-5
~98.0C-3
~46.0N1-CH₂ -CH₂-CH₂-CH₃
~32.0N1-CH₂-CH₂ -CH₂-CH₃
~20.0N1-CH₂-CH₂-CH₂ -CH₃
~14.0N1-CH₂-CH₂-CH₂-CH₃

Note: The assignments are based on general chemical shift regions for indole and aliphatic carbons.[5]

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric) of primary amine
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850StrongC-H stretch (aliphatic)
~1620MediumN-H bend (scissoring) of primary amine
1580 - 1450Medium to StrongC=C stretch (aromatic/indole ring)
~1330MediumC-N stretch (aromatic amine)
800 - 700Strong, BroadN-H wag of primary amine

Note: The predicted IR peaks are based on characteristic vibrational frequencies for primary aromatic amines and N-substituted indoles.[3][6]

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
188Moderate[M]⁺ (Molecular Ion)
145High[M - C₃H₇]⁺ (Loss of propyl radical via benzylic cleavage)
131High[M - C₄H₉]⁺ (Loss of butyl radical)
130Moderate[M - C₄H₉ - H]⁺
117ModerateIndole-4-amine fragment

Note: The fragmentation pattern is predicted based on the stable indole ring and the expected cleavage of the butyl chain. The loss of a propyl radical (m/z 145) is anticipated to be a major fragmentation pathway, similar to other N-alkyl indoles.[7] The molecular ion peak at m/z 188 should be observable.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the predicted spectroscopic data.

structure_elucidation cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy ms MS Data - Molecular Ion at m/z 188 - Fragmentation Pattern mol_formula Determine Molecular Formula C₁₂H₁₆N₂ ms->mol_formula structure Propose Structure: This compound mol_formula->structure Confirms Formula ir IR Data - N-H stretch (amine) - C-H stretch (aromatic/aliphatic) - C=C stretch (ring) func_groups Identify Functional Groups - Primary Amine - Aromatic Ring - Alkyl Chain ir->func_groups func_groups->structure Confirms Functional Groups nmr_h ¹H NMR Data - Chemical Shifts - Integration - Multiplicity proton_env Determine Proton Environments - Aromatic Protons - Amine Protons - Butyl Chain Protons nmr_h->proton_env nmr_c ¹³C NMR Data - Number of Signals - Chemical Shifts carbon_skel Determine Carbon Skeleton - Indole Core - Butyl Group nmr_c->carbon_skel proton_env->structure Confirms Connectivity carbon_skel->structure Confirms Skeleton

Figure 1. Workflow for the structure elucidation of this compound.

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis, which is well-suited for preparing indoles with substitution on the benzene ring.[8][9]

Synthetic Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis.

synthesis_workflow start 2-Methyl-3-nitroaniline step1 Step 1: N-Butylation start->step1 1-Bromobutane, NaH, DMF intermediate1 1-Butyl-2-methyl-3-nitrobenzene step1->intermediate1 step2 Step 2: Enamine Formation intermediate1->step2 DMFDMA, Pyrrolidine intermediate2 Enamine Intermediate step2->intermediate2 step3 Step 3: Reductive Cyclization intermediate2->step3 H₂, Pd/C or Raney Ni product This compound step3->product

Figure 2. Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of N-Butyl-2-methyl-3-nitroaniline

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add a solution of 2-methyl-3-nitroaniline (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-butyl-2-methyl-3-nitroaniline.

Step 2: Synthesis of the Enamine Intermediate

  • A mixture of N-butyl-2-methyl-3-nitroaniline (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq), and pyrrolidine (1.5 eq) in anhydrous DMF is heated to 100-110 °C for 4-6 hours under an inert atmosphere.[8][10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude enamine intermediate can be used in the next step without further purification, or it can be purified by recrystallization if necessary.

Step 3: Reductive Cyclization to this compound

  • Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C) or Raney nickel.

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50-60 psi.[9]

  • Monitor the reaction by TLC until the enamine is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Significance

While specific biological activity for this compound has not been extensively reported, the 4-aminoindole scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of 4-aminoindoles have shown potential as:

  • Antimalarial agents: Certain aminoindoles have demonstrated potent activity against Plasmodium falciparum.

  • Antiviral agents: Some studies have explored aminoindole derivatives as potential inhibitors of influenza viruses.

  • Serotonin receptor ligands: The indole nucleus is a core component of serotonin, and its derivatives are often investigated for their interaction with serotonin receptors, suggesting potential applications in neuroscience.[11]

Further research is warranted to explore the specific biological profile of this compound.

Conclusion

This technical guide has outlined the key aspects of the structure elucidation of this compound. By combining predicted spectroscopic data with established synthetic protocols, a comprehensive understanding of this molecule can be achieved. The provided experimental procedures offer a practical approach for its synthesis, enabling further investigation into its chemical properties and potential biological activities. The use of modern spectroscopic techniques, as detailed in the elucidation workflow, is crucial for the unambiguous confirmation of its structure.

References

Spectroscopic Profile of 1-butyl-1H-indol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-butyl-1H-indol-4-amine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for indole derivatives and aromatic amines. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data for N-alkylated indoles and aromatic amines.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR chemical shifts and coupling constants are presented in Table 1. The signals are assigned to the protons of the indole ring and the butyl substituent.

Table 1. Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.10d~8.0H-7
~6.95t~8.0H-6
~6.50d~8.0H-5
~6.90d~3.0H-2
~6.40d~3.0H-3
~4.10t~7.5N-CH₂ (butyl)
~1.85m-N-CH₂-CH₂ (butyl)
~1.40m-CH₂-CH₃ (butyl)
~0.95t~7.5CH₃ (butyl)
~3.80br s-NH₂

Note: The chemical shift of the amine protons (NH₂) can be variable and may broaden or exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR chemical shifts are listed in Table 2. The assignments correspond to the carbon atoms of the indole core and the butyl group.

Table 2. Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz).

Chemical Shift (δ, ppm)Assignment
~145.0C-4
~137.0C-7a
~128.0C-3a
~122.0C-2
~118.0C-6
~110.0C-5
~105.0C-7
~100.0C-3
~46.0N-CH₂ (butyl)
~32.0N-CH₂-CH₂ (butyl)
~20.0CH₂-CH₃ (butyl)
~14.0CH₃ (butyl)
IR (Infrared) Spectroscopy Data

The predicted characteristic infrared absorption bands for this compound are summarized in Table 3. These absorptions are indicative of the key functional groups present in the molecule.[1][2][3]

Table 3. Predicted IR Absorption Data for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (asymmetric and symmetric, NH₂)[1][2]
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch (butyl group)
1620-1580MediumN-H bend (scissoring)[1]
1600-1450Medium to StrongAromatic C=C stretch
1335-1250StrongAromatic C-N stretch[1]
1250-1020MediumAliphatic C-N stretch[1]
MS (Mass Spectrometry) Data

The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) are presented in Table 4. The fragmentation pattern is expected to be influenced by the N-butyl group and the indole ring.[4][5]

Table 4. Predicted Mass Spectrometry Data for this compound.

m/zProposed Fragment
188[M]⁺ (Molecular Ion)
145[M - C₃H₇]⁺ (Loss of propyl radical)
131[M - C₄H₉]⁺ (Loss of butyl radical)
130[Indol-4-amine]⁺
117[Indole]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-alkylated indole derivatives, which can be adapted for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC): If further structural elucidation is required, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the molecular structure.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands and their wavenumbers (cm⁻¹).

  • Correlate the observed bands with the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-N).

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph-mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation (GC-MS):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS with EI):

  • The sample is vaporized and separated on the GC column.

  • The separated components enter the ion source where they are bombarded with electrons (typically 70 eV) to generate ions.

  • The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is recorded for each eluting component.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern by identifying the major fragment ions.

  • Propose fragmentation mechanisms to explain the observed fragments, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Structure_Verification Structure Verification IR_Data->Structure_Verification NMR_Data->Structure_Verification MS_Data->Structure_Verification

A general workflow for the synthesis and spectroscopic characterization of an organic compound.

References

commercial suppliers of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-1H-indol-4-amine, a substituted indole of interest in chemical and pharmaceutical research. The document details commercial sourcing, a representative synthetic protocol, and explores potential biological activities and experimental workflows based on related indole compounds.

Commercial Sourcing

This compound (CAS No. 1340401-29-7) is available from several commercial chemical suppliers. While pricing is often subject to quotation, the following table summarizes key information from various vendors to aid in procurement.

SupplierProduct NameCAS NumberMolecular FormulaPurity/SpecificationAvailable Quantities
BLD Pharm This compound1340401-29-7C₁₂H₁₆N₂-Inquiry for bulk
CHIRALEN This compound---Inquiry
Sigma-Aldrich 1-Isobutyl-1H-indol-4-amine*1322879-77-5C₁₂H₁₆N₂97%Inquiry

*Note: Sigma-Aldrich lists the isomer 1-isobutyl-1H-indol-4-amine. Researchers should verify the specific isomer required for their application.[1]

Representative Synthetic Protocol

Disclaimer: The following protocol is a representative, theoretical procedure and has not been experimentally validated for this specific compound. It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Reaction Scheme: A potential synthetic route could involve the N-alkylation of a protected 4-aminoindole derivative followed by deprotection. A more common approach for creating the indole ring itself is the Fischer indole synthesis. A plausible modern approach might involve a palladium-catalyzed cross-coupling reaction.

A Representative Palladium-Catalyzed Amination Approach:

  • Starting Materials: 1-butyl-4-bromo-1H-indole and a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide).

  • Catalyst System: A palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., Xantphos or BINAP).

  • Base and Solvent: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

G Representative Synthesis Workflow A Starting Materials: 1-butyl-4-bromo-1H-indole Ammonia equivalent C Reaction Setup: Anhydrous Toluene NaOtBu, Inert Atmosphere A->C B Catalyst System: Pd₂(dba)₃ Xantphos B->C D Heating (e.g., 80-110 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up: Aqueous Quench Extraction E->F Upon Completion G Purification: Column Chromatography F->G H Final Product: This compound G->H

A representative workflow for the synthesis of this compound.

Potential Biological Activity and Experimental Exploration

Direct studies on the biological activity of this compound are not prevalent in the reviewed literature. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, we can hypothesize potential areas of investigation for this compound.

Hypothesized Target Pathway: Anti-inflammatory Activity via 5-LOX/sEH Inhibition

Recent research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[2][3] The 5-LOX pathway is involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition can therefore offer a potent anti-inflammatory effect.

Given its indole core, this compound is a candidate for investigation as a modulator of these pathways.

G Hypothesized Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX EETs EETs Arachidonic Acid->EETs via CYP450 Leukotrienes Leukotrienes 5-LOX->Leukotrienes Synthesis Inflammation Inflammation Leukotrienes->Inflammation Promotes sEH sEH DHETs DHETs sEH->DHETs Metabolizes EETs to EETs->sEH Anti-inflammatory Effects Anti-inflammatory Effects EETs->Anti-inflammatory Effects Promotes This compound This compound This compound->5-LOX Inhibits (?) This compound->sEH Inhibits (?)

Hypothesized mechanism of action for this compound as a dual 5-LOX/sEH inhibitor.

Proposed Experimental Workflow for Target Validation:

To investigate the potential of this compound as an anti-inflammatory agent, the following experimental workflow could be employed:

  • In Vitro Enzyme Assays:

    • 5-LOX Inhibition Assay: Utilize a cell-free assay with purified human 5-LOX to determine the IC₅₀ value of the compound.

    • sEH Inhibition Assay: Similarly, perform an in vitro assay with purified human sEH to determine its IC₅₀.

  • Cell-Based Assays:

    • Leukotriene Release Assay: Use a suitable cell line (e.g., human neutrophils or macrophages) stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) and measure the release of leukotrienes in the presence and absence of the test compound.

    • Cytokine Profiling: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in cell culture supernatants.

  • In Vivo Models:

    • If in vitro and cell-based assays show promising results, proceed to in vivo models of inflammation, such as a carrageenan-induced paw edema model in rodents, to assess the compound's efficacy and safety profile.

G Experimental Workflow for Target Validation A Compound Procurement (this compound) B In Vitro Assays (5-LOX & sEH Inhibition) A->B C Data Analysis: Determine IC₅₀ values B->C D Cell-Based Assays (Leukotriene & Cytokine Release) C->D If potent E Data Analysis: Assess anti-inflammatory potential D->E F In Vivo Studies (e.g., Paw Edema Model) E->F If effective G Data Analysis: Evaluate efficacy and safety F->G H Lead Optimization G->H Promising results

A logical workflow for investigating the anti-inflammatory properties of this compound.

This guide provides a starting point for researchers interested in this compound. The provided information on sourcing, a representative synthesis, and a hypothesized biological target with an associated experimental plan are intended to facilitate further investigation into the properties and potential applications of this compound.

References

Comprehensive Technical Guide on the Safety and Handling of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a compilation of extrapolated data from similar chemical structures and general best practices for handling novel research chemicals. Due to the limited publicly available information specifically for 1-butyl-1H-indol-4-amine, this document should be used for informational purposes only. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or professional laboratory safety training. Researchers, scientists, and drug development professionals are advised to consult with their institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this compound.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a common motif in many biologically active compounds and pharmaceuticals. The addition of a butyl group at the N1 position and an amine group at the C4 position suggests potential for further chemical modification and biological activity. Given its novelty, a cautious approach to its handling and use is paramount. This guide aims to provide a framework for the safe handling, storage, and disposal of this compound in a research and development setting.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following properties are predicted based on the chemical structure.

PropertyPredicted Value
Molecular FormulaC₁₂H₁₆N₂
Molecular Weight188.27 g/mol
AppearanceLikely an oil or low-melting solid at room temperature
Boiling PointNot available
Melting PointNot available
SolubilityExpected to be soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in water.
pKaThe amine group is expected to be basic.

Hazard Identification and Precautionary Measures

The specific toxicological properties of this compound have not been determined. However, based on the general reactivity of substituted indoles and aromatic amines, the following potential hazards should be considered.

Potential Hazards:

  • Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes upon direct contact.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.

  • Toxicity: The toxicological profile is unknown. Systemic effects upon absorption are possible.

  • Sensitization: Some individuals may develop allergic reactions upon repeated exposure.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

G Figure 1. General Workflow for Safe Handling A Risk Assessment B Engineering Controls (Fume Hood) A->B C Personal Protective Equipment (PPE) (Gloves, Lab Coat, Goggles) B->C D Weighing and Aliquoting C->D E Reaction Setup / Experiment D->E F Work-up and Purification E->F G Waste Disposal F->G H Decontamination G->H

Caption: General Workflow for Safe Handling

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms persist, call a physician.
Skin Contact Remove contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation persists, call a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from oxidizing agents.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if the compound is found to be air-sensitive.

Disposal:

  • Dispose of this chemical in accordance with all applicable local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated packaging should be treated as the chemical itself.

Spill and Emergency Procedures

A logical workflow for responding to a chemical spill is outlined below.

G Figure 2. Chemical Spill Response Protocol A Evacuate Immediate Area B Alert Others and Supervisor A->B C Consult SDS / Safety Protocol B->C D Don Appropriate PPE C->D E Contain the Spill D->E F Absorb with Inert Material E->F G Collect and Place in Waste Container F->G H Decontaminate Spill Area G->H I Dispose of Waste H->I

Caption: Chemical Spill Response Protocol

Conclusion

The safe handling of novel chemical entities like this compound is of utmost importance in a research and development environment. While specific data for this compound is scarce, a proactive and cautious approach based on its chemical class and general laboratory safety principles is essential. Adherence to the guidelines outlined in this document, in conjunction with institution-specific safety protocols and a thorough risk assessment, will help to minimize the risks associated with the handling and use of this compound. It is imperative for all personnel to be trained on the potential hazards and emergency procedures before commencing any work with this compound.

Methodological & Application

Application Notes and Protocols for the Quantification of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-1H-indol-4-amine is a synthetic compound belonging to the indoleamine class. Indoleamines are a group of neurotransmitters and hormones that play crucial roles in various physiological processes. Accurate and reliable quantification of this compound is essential for its use in research and development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations.

These application notes provide a comprehensive overview of a robust and sensitive method for the quantification of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique is highly specific and sensitive, making it ideal for the analysis of target compounds in complex biological samples.[1][2]

Principle of the Method

The analytical method is based on the principle of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of this compound from other sample components. Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This allows for high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard (IS) is used to ensure accuracy and precision by compensating for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

  • Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)[3]

Instrumentation
  • Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the matrix for the calibration curve and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to achieve the final working concentration.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique used to clean up and concentrate analytes from biological samples, which helps to reduce matrix effects like ion suppression.[3]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution and vortex. Dilute the sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method Parameters

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by infusing a standard solution of this compound and a suitable internal standard.
Method Validation

To ensure the reliability of the analytical method, it is crucial to perform a thorough validation according to regulatory guidelines. The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the instrument response is proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
Linearity (r²) Example Value

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (CV%)
Low 5Example ValueExample ValueExample Value
Mid 50Example ValueExample ValueExample Value
High 500Example ValueExample ValueExample Value

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

G Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike SPE Solid Phase Extraction (Condition, Load, Wash, Elute) IS_Spike->SPE Evap Evaporation and Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition and Processing LCMS->Data Quant Quantification Data->Quant Report Report Results Quant->Report

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation Parameters

The following diagram shows the logical relationship and hierarchy of key method validation parameters.

G Validation Method Validation Core Core Parameters Validation->Core Performance Performance Characteristics Validation->Performance Selectivity Selectivity/ Specificity Core->Selectivity Linearity Linearity & Range Core->Linearity Accuracy Accuracy Performance->Accuracy Precision Precision Performance->Precision LOD LOD/LOQ Performance->LOD Matrix Matrix Effect Performance->Matrix Stability Stability Performance->Stability

Caption: Key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. Proper method validation is essential to ensure the generation of reliable and accurate data for research and development purposes. The provided protocols and data presentation templates serve as a guide for establishing a validated analytical method for this compound.

References

Application Notes and Protocols for 1-butyl-1H-indol-4-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as examples based on the known biological activities of structurally related indole derivatives. These methodologies will require optimization for the specific compound 1-butyl-1H-indol-4-amine.

Anti-inflammatory Activity Assessment

Application Note

Indole derivatives have been recognized for their wide range of biological activities, including potent anti-inflammatory effects[1][2]. Many indole-containing compounds have been shown to modulate key inflammatory signaling pathways. One of the central regulators of inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway[3]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6[4][5].

This application note describes a cell-based assay to evaluate the potential of this compound to inhibit the NF-κB signaling pathway in a macrophage cell line, such as RAW 264.7, stimulated with LPS. The described protocol utilizes a reporter gene assay to quantify NF-κB activation.

Experimental Protocol: NF-κB Reporter Assay

Objective: To determine the inhibitory effect of this compound on LPS-induced NF-κB activation in RAW 264.7 cells.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the RAW 264.7-NF-κB-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old media from the cells and add 100 µL of the media containing different concentrations of the compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO only). Incubate for 1 hour.

  • Stimulation: Prepare a working solution of LPS in complete DMEM. Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL. Include a negative control group of cells that are not treated with LPS.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luciferase Assay: After incubation, remove the media and wash the cells gently with 100 µL of PBS. Add 50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker.

  • Measurement: Add 50 µL of luciferase substrate to each well and immediately measure the luminescence using a plate luminometer.

Data Presentation

Table 1: Hypothetical Inhibitory Effect of this compound on NF-κB Activation

Concentration (µM)Luminescence (RLU)% Inhibition
Untreated Control150 ± 25-
Vehicle (DMSO) + LPS8500 ± 4500
0.18250 ± 3802.9
16500 ± 31023.5
103200 ± 25062.4
251500 ± 18082.4
50800 ± 9090.6

Visualization

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases NF-κB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination Proteasome->IkB Degrades IκB Compound This compound Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Anticancer Activity Assessment

Application Note

The indole scaffold is a privileged structure in medicinal chemistry, and numerous indole derivatives have been developed as potent anticancer agents[1][2]. These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis[6][7]. Apoptosis is a critical process for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy[8]. Apoptosis is characterized by distinct morphological and biochemical changes, such as cell shrinkage, chromatin condensation, and the externalization of phosphatidylserine (PS) on the cell surface[9][10].

This application note details a protocol to assess the pro-apoptotic activity of this compound on a human cancer cell line (e.g., HeLa or Jurkat cells) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis[9][11]. Annexin V binds to exposed PS on apoptotic cells, while PI intercalates with the DNA of necrotic or late-stage apoptotic cells with compromised membranes[9].

Experimental Protocol: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with this compound.

Materials:

  • HeLa (or other suitable cancer cell line)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and an untreated control.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine the floating and adherent cells for each sample and centrifuge at 500 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge after each wash.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each sample.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Table 2: Hypothetical Apoptotic Effects of this compound on HeLa Cells after 48h

Concentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Vehicle (DMSO)94.8 ± 2.52.8 ± 0.62.4 ± 0.5
190.1 ± 3.05.6 ± 0.84.3 ± 0.7
1075.4 ± 4.215.3 ± 1.59.3 ± 1.1
5040.2 ± 3.845.1 ± 2.914.7 ± 1.8
10015.7 ± 2.960.5 ± 4.123.8 ± 2.5

Visualization

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Binds Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress? CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified overview of apoptosis signaling pathways.

Lipid Metabolism Regulation Assessment

Application Note

Recent studies have highlighted the role of certain indole derivatives in regulating lipid metabolism, making them potential therapeutic agents for metabolic diseases like non-alcoholic fatty liver disease (NAFLD)[12]. NAFLD is characterized by the excessive accumulation of lipids (steatosis) in hepatocytes. Cell-based models of steatosis, often using the human hepatoma cell line HepG2, are valuable tools for screening compounds that can prevent or reverse lipid accumulation[13]. In these models, cells are typically loaded with fatty acids, such as oleic acid, to induce the formation of intracellular lipid droplets[14].

This application note provides a protocol for a lipid accumulation assay using Oil Red O staining to visualize and quantify intracellular neutral lipids. This assay can be used to evaluate the potential of this compound to inhibit oleic acid-induced lipid accumulation in HepG2 cells.

Experimental Protocol: Oil Red O Staining for Lipid Accumulation

Objective: To quantify the effect of this compound on oleic acid-induced lipid accumulation in HepG2 cells.

Materials:

  • HepG2 cells

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound (stock solution in DMSO)

  • 10% Formalin solution

  • Oil Red O staining solution

  • Isopropanol

  • Phosphate Buffered Saline (PBS)

  • 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Oleic Acid-BSA Complex Preparation: Prepare a 10 mM stock solution of oleic acid in 0.1 M NaOH at 70°C. Prepare a 10% BSA solution in serum-free medium. Add the oleic acid stock to the BSA solution to get a final concentration of 1 mM oleic acid complexed with BSA.

  • Treatment: Replace the culture medium with serum-free medium containing the oleic acid-BSA complex (final concentration ~0.25-0.5 mM oleic acid) and various concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO + oleic acid) and a negative control (no oleic acid).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Cell Fixation: Wash the cells twice with PBS. Add 500 µL of 10% formalin to each well and fix for 30 minutes.

  • Staining: Remove the formalin and wash with PBS. Add 500 µL of freshly filtered Oil Red O solution to each well and incubate for 30 minutes at room temperature.

  • Washing and Imaging: Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed. At this point, images of the stained lipid droplets can be captured using a microscope.

  • Dye Elution: Add 500 µL of 100% isopropanol to each well and incubate for 10 minutes on a shaker to elute the stain from the lipid droplets.

  • Quantification: Transfer 200 µL of the isopropanol-dye mixture from each well to a new 96-well plate. Measure the absorbance at 510 nm using a microplate reader.

Data Presentation

Table 3: Hypothetical Effect of this compound on Lipid Accumulation in HepG2 Cells

TreatmentAbsorbance (510 nm)% Lipid Accumulation
Negative Control0.12 ± 0.020
Vehicle + Oleic Acid0.85 ± 0.07100
1 µM + Oleic Acid0.78 ± 0.0690.4
10 µM + Oleic Acid0.55 ± 0.0558.9
50 µM + Oleic Acid0.28 ± 0.0321.9

Visualization

Lipid_Accumulation_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_analysis Analysis Seed 1. Seed HepG2 Cells Treat 2. Treat with Oleic Acid & Compound Seed->Treat Incubate 3. Incubate for 24h Treat->Incubate Fix 4. Fix with Formalin Incubate->Fix Stain 5. Stain with Oil Red O Fix->Stain Wash 6. Wash Excess Stain Stain->Wash Image 7. Microscopy Imaging Wash->Image Elute 8. Elute Dye with Isopropanol Image->Elute Read 9. Read Absorbance (510 nm) Elute->Read

Caption: Experimental workflow for the Oil Red O lipid accumulation assay.

References

protocol for dissolving 1-butyl-1H-indol-4-amine for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-1H-indol-4-amine is a synthetic indole derivative. As a member of the indoleamine class of compounds, it holds potential for investigation in various biological systems. N-alkylated indoles are known to interact with a range of biological targets, including serotonin (5-HT) receptors, dopamine transporters, and monoamine oxidase (MAO)[1][2][3][4]. The butyl substitution on the indole nitrogen suggests the compound is lipophilic, which has significant implications for its solubility and potential for crossing biological membranes.

These application notes provide a detailed protocol for the solubilization and handling of this compound for in vitro and in vivo experiments. The following sections outline the necessary materials, a systematic procedure for solubility testing, and recommendations for the preparation of stock solutions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The lipophilic nature of this compound, indicated by the presence of the butyl group, suggests that it will have low solubility in aqueous solutions and will likely require an organic co-solvent for the preparation of stock solutions. A related compound, 1-isobutyl-1H-indol-4-amine, is described as a viscous liquid, which may also be the case for the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂PubChem
Molecular Weight188.27 g/mol PubChem
AppearancePredicted to be a viscous liquid or oilInferred from related compounds
Storage Temperature2-8°C or room temperature in a dark, inert atmosphereCommercial Suppliers

Experimental Protocols: Solubility Determination

Due to the lack of specific solubility data for this compound, a systematic approach to determine its solubility in common laboratory solvents is recommended. Both kinetic and thermodynamic solubility assays are valuable in early-stage drug discovery.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • 96-well microplates (clear bottom for visual inspection, UV-transparent for analysis)

  • Microplate reader with UV-Vis capabilities or HPLC-UV system

  • Vortex mixer

  • Centrifuge

Kinetic Solubility Assay Protocol

This high-throughput method is useful for initial screening and involves adding a concentrated DMSO stock solution to an aqueous buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of PBS (pH 7.4). This results in a final DMSO concentration of 2%.

  • Seal the plate and incubate at room temperature for 2 hours with gentle agitation.

  • Visually inspect the wells for any precipitation.

  • Measure the absorbance of the solutions in a microplate reader at a predetermined wavelength (if the compound has a suitable chromophore) or analyze the supernatant by HPLC-UV to quantify the amount of dissolved compound.

  • The highest concentration that does not show precipitation is considered the kinetic solubility.

Thermodynamic Solubility Assay Protocol

This method determines the equilibrium solubility and is more time-consuming but provides a more accurate measure.

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., PBS pH 7.4, water, ethanol) in a glass vial.

  • Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

Table 2: Solubility Data Summary

SolventMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
DMSOVisual25
EthanolVisual25
WaterThermodynamic25
PBS (pH 7.4)Kinetic25
PBS (pH 7.4)Thermodynamic25

Stock Solution Preparation and Storage

For most in vitro biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.

  • Recommended Solvent: Based on the predicted lipophilicity, 100% DMSO is the recommended solvent for preparing a primary stock solution.

  • Stock Concentration: A concentration of 10 mM in DMSO is a common starting point.

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may aid dissolution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Studies have shown that many compounds are stable in DMSO for extended periods under these conditions[5].

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound have not been reported, N-alkylated indoleamines are known to interact with various components of the central nervous system, particularly the serotonergic system[1][5]. The structural similarity to serotonin suggests that this compound may bind to and modulate the activity of 5-HT receptors. The diagram below illustrates a generalized signaling pathway for a G-protein coupled 5-HT receptor, a likely target for this class of compounds.

5-HT_Receptor_Signaling cluster_membrane Cell Membrane receptor 5-HT Receptor g_protein G-Protein receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces ligand This compound ligand->receptor Binds to cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response Initiates

A generalized signaling pathway for a G-protein coupled 5-HT receptor.

Experimental Workflow for In Vitro Assay

The following diagram outlines a typical workflow for testing the activity of this compound in a cell-based in vitro assay.

Experimental_Workflow start Start dissolve Dissolve this compound in DMSO (10 mM Stock) start->dissolve dilute Prepare Serial Dilutions in Assay Buffer dissolve->dilute treat_cells Treat Cells with Compound (and Controls) dilute->treat_cells incubate Incubate for a Defined Period treat_cells->incubate measure Measure Biological Endpoint (e.g., Reporter Gene, Ca²⁺ Flux) incubate->measure analyze Analyze Data and Determine EC₅₀/IC₅₀ measure->analyze end End analyze->end

A typical experimental workflow for an in vitro cell-based assay.

References

in vivo studies using 1-butyl-1H-indol-4-amine in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding in vivo studies of 1-butyl-1H-indol-4-amine in animal models is not currently available.

Extensive searches for published in vivo studies utilizing this compound in animal models did not yield specific results. Consequently, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational research data.

For the development of the requested content, the following types of studies and data would be necessary:

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal models. This would involve time-course studies measuring plasma and tissue concentrations of the compound and its potential metabolites.

  • Pharmacodynamic Studies: To investigate the mechanism of action and physiological effects of the compound in vivo. This would include identifying the molecular targets and signaling pathways modulated by this compound.

  • Efficacy Studies: To evaluate the therapeutic or biological effects of the compound in animal models of specific diseases or conditions. These studies would provide data on dose-response relationships and potential therapeutic windows.

  • Toxicology Studies: To assess the safety profile of this compound, including acute and chronic toxicity studies, to determine potential adverse effects and establish a safe dosage range.

Without access to published literature detailing these aspects of in vivo research on this compound, it is not possible to generate the comprehensive and data-driven Application Notes and Protocols as requested. Researchers, scientists, and drug development professionals are encouraged to consult primary research literature as it becomes available for specific guidance on the in vivo application of this compound.

Application Notes and Protocols for the Synthesis of 1-Butyl-1H-indol-4-amine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 1-butyl-1H-indol-4-amine derivatives. This class of compounds holds potential for therapeutic applications, and the following protocols are designed to facilitate structure-activity relationship (SAR) studies to identify lead compounds with optimized pharmacological profiles.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Substitution at various positions of the indole ring allows for the fine-tuning of a compound's biological activity. The this compound core represents a key pharmacophore for interacting with various biological targets. SAR studies on derivatives of this scaffold are crucial for understanding the molecular interactions that govern their therapeutic effects and for designing new chemical entities with improved potency and selectivity.

Based on studies of analogous compounds, such as 1-benzyl-4-aminoindole derivatives, a potential biological target for this class of compounds is the Thyroid Hormone Receptor β (TRβ).[2][3][4] Agonism of TRβ has been shown to play a role in lowering cholesterol levels.[2][4] Therefore, the primary application of SAR studies on this compound derivatives is the development of selective TRβ agonists for the potential treatment of dyslipidemia.

Experimental Protocols

The synthesis of this compound derivatives can be achieved through a multi-step process, starting from commercially available 4-aminoindole or its precursor, 2-methyl-3-nitroaniline. The general synthetic workflow involves the protection of the 4-amino group, N-alkylation of the indole nitrogen with a butyl group, and subsequent deprotection.

Protocol 1: Synthesis of 4-Aminoindole from 2-Methyl-3-nitroaniline

This protocol outlines the synthesis of the key starting material, 4-aminoindole, as adapted from established methods.[5]

Step 1: Acetyl Protection of 2-Methyl-3-nitroaniline

  • In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline in acetonitrile.

  • Under mechanical stirring, add acetic anhydride to the solution.

  • Heat the reaction mixture to 90 °C and maintain for 2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide.

Step 2: Cyclization to 4-Nitroindoline

  • React the N-(2-methyl-3-nitrophenyl)acetamide with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable base (e.g., pyrrolidine) to facilitate cyclization to 4-nitroindoline.

Step 3: Reduction of 4-Nitroindoline to 4-Aminoindole

  • To a flask containing 4-nitroindoline, add ethanol and water.

  • Add reduced iron powder with stirring at room temperature.

  • Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid.

  • Continue stirring at reflux for 2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter to remove the iron residue.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of toluene and petroleum ether to yield pure 4-aminoindole.

Protocol 2: Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound, starting from 4-aminoindole.

Step 1: Protection of the 4-Amino Group

  • Dissolve 4-aminoindole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O and allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (1H-indol-4-yl)carbamate.

Step 2: N-Butylation of the Indole Ring

  • Dissolve the Boc-protected 4-aminoindole in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or THF.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30-60 minutes at 0 °C.

  • Add 1-bromobutane dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (1-butyl-1H-indol-4-yl)carbamate.

Step 3: Deprotection of the 4-Amino Group

  • Dissolve the purified N-butylated intermediate in a suitable solvent like DCM or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential to understand how chemical structure modifications of the this compound scaffold affect its biological activity. While specific SAR data for this compound derivatives are not extensively available in the public domain, valuable insights can be drawn from closely related 1-benzyl-4-aminoindole analogs that have been studied as Thyroid Hormone Receptor β (TRβ) agonists.[2]

The following table summarizes the SAR data for a series of 1-benzyl-4-aminoindole derivatives, highlighting the impact of substitutions on the benzyl ring on their TRβ binding affinity (IC₅₀).

Compound IDR (Substitution on Benzyl Ring)TRβ IC₅₀ (nM)
1a H150
1b 4-F80
1c 4-Cl75
1d 4-CH₃120
1e 4-OCH₃250
1f 3-F95
1g 3-Cl90
1h 2-F180
1i 2-Cl200

Key SAR Observations (from 1-benzyl analogs):

  • Position of Substitution: Substitution at the para- (4-) and meta- (3-) positions of the benzyl ring is generally well-tolerated and can lead to increased potency compared to the unsubstituted analog.

  • Nature of Substituent: Small, electron-withdrawing groups like fluorine and chlorine at the para- and meta-positions tend to enhance binding affinity.

  • Steric Hindrance: Substitution at the ortho- (2-) position of the benzyl ring appears to be detrimental to activity, likely due to steric hindrance.

  • Electron-Donating Groups: The presence of an electron-donating group like methoxy at the para-position reduces potency.

These observations from the 1-benzyl series can guide the design of future this compound derivatives for SAR studies. For instance, modifications at the C2, C5, C6, and C7 positions of the indole ring, as well as variations in the length and branching of the N1-alkyl chain, would be logical next steps in exploring the SAR of this chemical class.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Aminoindole protection Boc Protection (Boc)2O, Base start->protection Step 1 alkylation N1-Butylation (1-Bromobutane, NaH) protection->alkylation Step 2 deprotection Boc Deprotection (TFA or HCl) alkylation->deprotection Step 3 product This compound Derivatives deprotection->product assay Binding Assay (e.g., TRβ) product->assay Testing sar SAR Analysis assay->sar

Caption: Synthetic and evaluation workflow for this compound derivatives.

Thyroid Hormone Receptor Signaling Pathway

The following diagram illustrates the genomic signaling pathway of the Thyroid Hormone Receptor (TR), a likely target for this compound derivatives.

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus T3 Thyroid Hormone (T3) or Agonist transporter Membrane Transporter T3->transporter Enters Cell TR Thyroid Hormone Receptor (TR) RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerizes TRE Thyroid Hormone Response Element (TRE) on DNA TR->TRE Binds to gene_repression Gene Repression TR->gene_repression Leads to gene_activation Gene Activation (Transcription) TR->gene_activation Leads to RXR->TRE Binds to RXR->gene_repression Leads to RXR->gene_activation Leads to CoR Co-repressor Complex CoR->TR Bound in absence of ligand CoR->RXR Bound in absence of ligand CoA Co-activator Complex CoA->TR Binds to complex CoA->RXR Binds to complex T3_cyto->TR Translocates to Nucleus and Binds TR T3_cyto->CoR Ligand binding causes dissociation of T3_cyto->CoA Ligand binding recruits

Caption: Genomic signaling pathway of the Thyroid Hormone Receptor.

References

Application Notes and Protocols for Fluorescent Labeling of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-1H-indol-4-amine is an indole derivative with potential applications in neuroscience research and drug discovery, possibly acting as a modulator of serotonin or other neurotransmitter receptors. Fluorescent labeling of this small molecule enables its visualization and tracking in biological systems, providing valuable insights into its localization, mechanism of action, and interaction with cellular components. These application notes provide detailed protocols for the covalent labeling of the primary amine group of this compound with two common classes of fluorescent dyes: N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.

Fluorescent Tag Selection

The choice of fluorescent tag is critical and depends on the specific application, including the instrumentation available for detection and the potential for multiplexing with other fluorescent probes. The primary amine on this compound serves as a reactive handle for conjugation with a variety of amine-reactive fluorescent dyes.[1][2][3] Below is a selection of suitable fluorescent dyes reactive with primary amines.

FluorophoreExcitation (nm)Emission (nm)Reactive GroupNotes
Fluorescein isothiocyanate (FITC)494518IsothiocyanateBright green fluorescence, but pH sensitive and prone to photobleaching.[4][5][6][7][8]
Alexa Fluor™ 488 NHS Ester495519NHS EsterPhotostable and pH-insensitive alternative to FITC.
Cyanine3 (Cy3) NHS Ester550570NHS EsterBright and photostable orange-red fluorophore.
Cyanine5 (Cy5) NHS Ester649670NHS EsterFar-red emitting dye, useful for minimizing cellular autofluorescence.
Rhodamine B isothiocyanate (RITC)553580IsothiocyanateOrange-red fluorophore, less photostable than modern dyes.

Experimental Protocols

Protocol 1: Labeling with NHS Ester Dyes

N-hydroxysuccinimidyl (NHS) esters react with primary amines at alkaline pH to form stable amide bonds.[9][10][11][12][13]

Materials:

  • This compound

  • Amine-reactive NHS ester fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)

  • Tris-HCl or glycine solution (1 M, pH 7.4) for quenching

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the NHS ester fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM. Prepare this solution fresh before use.[9]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 10 µL of the this compound stock solution with 90 µL of 0.1 M sodium bicarbonate buffer.

    • Add a 1.5 to 3-fold molar excess of the NHS ester dye stock solution to the amine solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • Add Tris-HCl or glycine solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.[9]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC. The fluorescently labeled product should have a different retention factor (Rf) compared to the starting materials.

  • Purification:

    • Purify the fluorescently labeled this compound using reverse-phase HPLC.

    • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and NMR.

  • Storage:

    • Store the purified, labeled compound in a suitable solvent (e.g., DMSO) at -20°C, protected from light.

Protocol 2: Labeling with Isothiocyanate Dyes

Isothiocyanates react with primary amines to form stable thiourea linkages.[4][14][15]

Materials:

  • This compound

  • Isothiocyanate-functionalized fluorescent dye (e.g., FITC)

  • Anhydrous DMF or DMSO

  • 0.1 M Carbonate-bicarbonate buffer (pH 9.0-9.5)

  • Ammonium chloride (NH4Cl) solution for quenching

  • TLC plates (silica gel)

  • HPLC system for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the isothiocyanate dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Prepare this solution fresh.[14]

  • Labeling Reaction:

    • In a microcentrifuge tube, dissolve the this compound in the carbonate-bicarbonate buffer.

    • Slowly add the isothiocyanate dye solution to the amine solution while stirring. A typical molar ratio is 5-10 moles of dye per mole of amine.[14]

    • Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C in the dark.[6]

  • Quenching the Reaction:

    • Add NH4Cl to a final concentration of 50 mM to quench unreacted isothiocyanate groups.

    • Incubate for 2 hours at 4°C.[6]

  • Monitoring and Purification:

    • Follow the same procedures for monitoring (TLC) and purification (HPLC) as described in Protocol 1.

  • Storage:

    • Store the purified, fluorescently labeled product at -20°C, protected from light.

Visualization and Applications

Hypothetical Signaling Pathway Involvement

Indole derivatives are known to interact with various receptors, including serotonin (5-HT) receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade that could be investigated using fluorescently labeled this compound.

G cluster_membrane Cell Membrane Receptor 5-HT Receptor (GPCR) G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation Ligand Fluorescently Labeled This compound Ligand->Receptor Binding cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Caption: Hypothetical GPCR signaling pathway activated by a ligand.

Experimental Workflow

The general workflow for labeling and utilizing the fluorescently tagged this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_application Application Start This compound + Amine-Reactive Dye Reaction Conjugation Reaction (NHS Ester or Isothiocyanate) Start->Reaction Purification Purification (HPLC) Reaction->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Cell_Culture Cell Culture Treatment Characterization->Cell_Culture Imaging Fluorescence Microscopy (e.g., Confocal) Cell_Culture->Imaging Analysis Image Analysis (Localization, Quantification) Imaging->Analysis

Caption: General experimental workflow for labeling and cellular imaging.

Data Presentation

The following table provides a template for summarizing the characterization data of the fluorescently labeled product.

PropertyValueMethod
Molecular Weight (Expected)Calculated Value-
Molecular Weight (Observed)Experimental ValueMass Spectrometry (e.g., ESI-MS)
Excitation Maximum (λex)Experimental ValueSpectrofluorometer
Emission Maximum (λem)Experimental ValueSpectrofluorometer
Quantum Yield (Φ)Experimental ValueComparative Method (e.g., vs. Rhodamine 6G)
Purity>95%HPLC

Conclusion

The protocols outlined provide a robust framework for the fluorescent labeling of this compound. The successful conjugation of a fluorescent tag to this molecule will enable a wide range of studies in cell biology and pharmacology, facilitating a deeper understanding of its biological function. Researchers should optimize the reaction conditions, including the dye-to-molecule ratio and incubation time, for their specific fluorescent dye and experimental needs.

References

Application Notes and Protocols for Target Identification and Validation of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-1H-indol-4-amine is a small molecule belonging to the aminoindole class of compounds. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, related aminoindole derivatives have demonstrated notable bioactivity, including potent antiplasmodial effects, suggesting potential therapeutic applications.[1] These application notes provide a comprehensive guide for researchers to utilize this compound as a chemical probe for identifying and validating its molecular targets, a critical step in the drug discovery and development process.

The protocols outlined below describe established and robust methodologies for target deconvolution, including affinity-based proteomics and the Cellular Thermal Shift Assay (CETSA). These techniques will enable the elucidation of the mechanism of action of this compound and the identification of its interacting proteins within a biological system.

Physicochemical Properties and Availability

While detailed experimental data for this compound is limited, its basic properties can be inferred from its structure. It is a heterocyclic aromatic compound with a butyl group attached to the indole nitrogen and an amine group at the 4-position. This compound is commercially available from suppliers such as CHIRALEN and BLD Pharm, facilitating its acquisition for research purposes.[2][3]

Table 1: Compound Information

PropertyValueSource
Compound Name This compound-
CAS Number 1340401-29-7BLD Pharm[3]
Molecular Formula C12H16N2Inferred from structure
Molecular Weight 188.27 g/mol Inferred from structure
Appearance Viscous liquid (as per a related compound)Sigma-Aldrich (for 1-isobutyl-1H-indol-4-amine)[4]
Storage 2-8°C, Inert atmosphere, Keep in dark placeCHIRALEN, Sigma-Aldrich[2][4]

Postulated Biological Activity

Given that certain aminoindoles exhibit antiplasmodial activity, a hypothetical application for this compound could be in the context of anti-malarial drug discovery.[1] The following protocols are presented with the objective of identifying the molecular target(s) responsible for such a hypothetical phenotype.

Experimental Protocols for Target Identification

Two primary and complementary approaches for target identification of small molecules are detailed below: Affinity-Based Protein Profiling and Cellular Thermal Shift Assay (CETSA).

Protocol 1: Affinity-Based Protein Profiling using a Biotinylated Probe

This method involves chemically modifying this compound to incorporate a biotin tag. This "bait" molecule is then used to "fish" for its binding partners from a cell lysate.

1. Synthesis of a Biotinylated this compound Probe:

  • Objective: To synthesize a derivative of this compound with a linker and a biotin tag, while preserving its biological activity.

  • Procedure:

    • The primary amine at the 4-position of this compound can be coupled to a biotin-NHS ester with a flexible linker (e.g., polyethylene glycol).

    • The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) with a non-nucleophilic base (e.g., triethylamine).

    • The product is purified using column chromatography.

    • The biological activity of the biotinylated probe should be validated to ensure it is comparable to the parent compound.

2. Affinity Pull-Down Assay:

  • Objective: To isolate the protein targets of the biotinylated probe from a cell lysate.

  • Materials:

    • Biotinylated this compound probe.

    • Streptavidin-coated magnetic beads.

    • Cell lysate from a relevant cell line (e.g., Plasmodium falciparum-infected red blood cells).

    • Wash buffers (e.g., PBS with varying salt concentrations and detergents).

    • Elution buffer (e.g., high concentration of biotin or a denaturing buffer like SDS-PAGE loading buffer).

  • Procedure:

    • Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s).

    • Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specific protein binders.

    • Elute the bound proteins from the beads.

    • As a negative control, perform a parallel experiment with an excess of the unmodified this compound to outcompete the binding of the biotinylated probe to its specific targets.

3. Protein Identification by Mass Spectrometry:

  • Objective: To identify the proteins isolated in the pull-down assay.

  • Procedure:

    • The eluted proteins are separated by SDS-PAGE.

    • The gel is stained (e.g., with Coomassie blue or silver stain), and protein bands that are present in the experimental sample but absent or significantly reduced in the negative control are excised.

    • The proteins in the gel bands are subjected to in-gel digestion with trypsin.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The peptide sequences are used to identify the proteins by searching against a protein database.

Table 2: Hypothetical Data from Affinity Pull-Down Experiment

Protein IDGene NameMolecular Weight (kDa)Peptide Count (Experiment)Peptide Count (Control)
PFA0001hypothetical protein 145151
PFB0002hypothetical protein 272120
PFC0003hypothetical protein 33023

Proteins with significantly higher peptide counts in the experimental sample compared to the control are considered potential targets.

Workflow for Affinity-Based Protein Profiling

Affinity_Profiling cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pull-Down cluster_analysis Protein Identification Compound This compound Probe Biotinylated Probe Compound->Probe Coupling Biotin Biotin-Linker-NHS Biotin->Probe Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Capture Incubation->Capture Beads Streptavidin Beads Beads->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Database Database Search LC_MS->Database Target Identified Target(s) Database->Target

Caption: Workflow for identifying protein targets of this compound using an affinity-based approach.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context without modifying the compound.[5] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

1. Isothermal Dose-Response CETSA:

  • Objective: To determine if this compound engages a specific target protein in intact cells at a fixed temperature.

  • Procedure:

    • Treat cultured cells with increasing concentrations of this compound.

    • Heat the cells at a specific temperature (predetermined from a thermal melt curve) that causes partial denaturation of the target protein.

    • Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated, denatured protein) by centrifugation.

    • Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods.

    • An increase in the amount of soluble protein with increasing compound concentration indicates target engagement.

2. Thermal Melt Curve CETSA:

  • Objective: To determine the melting temperature (Tm) of a target protein in the presence and absence of this compound.

  • Procedure:

    • Treat cultured cells with a fixed concentration of this compound or a vehicle control.

    • Aliquot the cell suspensions and heat them at a range of different temperatures.

    • Lyse the cells and separate the soluble and insoluble fractions.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and direct binding.

Table 3: Hypothetical Data from Thermal Melt Curve CETSA

Temperature (°C)Soluble Target Protein (Vehicle) (% of control)Soluble Target Protein (+ Compound) (% of control)
37100100
459598
507090
554075
601550
65520

The data indicates a significant thermal stabilization of the target protein in the presence of the compound.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Incubation Cells->Treatment Compound This compound Compound->Treatment Heating Heat Treatment (Temperature Gradient) Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Fraction Centrifugation->Soluble Insoluble Insoluble Fraction Centrifugation->Insoluble Detection Protein Detection (e.g., Western Blot) Soluble->Detection Result Target Engagement Confirmation Detection->Result

Caption: A generalized workflow for confirming target engagement using the Cellular Thermal Shift Assay.

Target Validation

Once a putative target is identified, it is crucial to validate that the modulation of this target is responsible for the observed biological phenotype.

Validation Methods:

  • Genetic Approaches:

    • Gene Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of the treated cells mimics the effect of this compound, it provides strong evidence for the target's role.

    • Overexpression: Overexpressing the target protein may lead to resistance to the compound.

  • Biochemical Assays:

    • If the identified target is an enzyme, perform in vitro enzymatic assays to confirm that this compound directly inhibits or activates its activity.

  • Secondary Assays:

    • Develop and perform secondary cellular assays that measure the downstream consequences of modulating the identified target.

Logical Relationship for Target Validation

Target_Validation cluster_identification Target Identification cluster_validation Validation Strategies cluster_outcome Conclusion Identified_Target Putative Target Protein Genetic Genetic Manipulation (siRNA, CRISPR) Identified_Target->Genetic Biochemical Biochemical/Enzymatic Assays Identified_Target->Biochemical Cellular Secondary Cellular Assays Identified_Target->Cellular Validated_Target Validated Target Genetic->Validated_Target Biochemical->Validated_Target Cellular->Validated_Target

Caption: The logical flow from a putative target to a validated molecular target.

Hypothetical Signaling Pathway

Assuming this compound targets a hypothetical kinase ("Target Kinase") in Plasmodium falciparum, the following diagram illustrates a potential signaling pathway that could be disrupted.

Signaling_Pathway cluster_input Upstream Signal cluster_pathway Kinase Cascade cluster_output Cellular Response Growth_Factor Growth Signal Target_Kinase Target Kinase Growth_Factor->Target_Kinase Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Effector_Protein Effector Protein Downstream_Kinase->Effector_Protein Parasite_Growth Parasite Proliferation Effector_Protein->Parasite_Growth Compound This compound Compound->Target_Kinase

Caption: A hypothetical signaling pathway inhibited by this compound.

Conclusion

These application notes provide a framework for the systematic identification and validation of the molecular targets of this compound. By employing a combination of affinity-based proteomics and CETSA, researchers can confidently identify interacting proteins. Subsequent genetic and biochemical validation will be essential to confirm the role of these targets in the observed biological phenotype. This comprehensive approach will be instrumental in elucidating the mechanism of action of this compound and advancing its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-butyl-1H-indol-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 4-aminoindole precursor?

A1: Two primary and effective methods for synthesizing the 4-aminoindole precursor are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often preferred due to its high yields and mild reaction conditions, starting from readily available ortho-nitrotoluenes.[1][2] The Fischer indole synthesis is another classic and reliable method.[1]

Q2: What is the most common method for the N-butylation of 4-aminoindole?

A2: The most frequently employed method for the N-alkylation of indoles, including 4-aminoindole, involves deprotonation of the indole nitrogen with a strong base followed by reaction with an alkylating agent. A common combination is sodium hydride (NaH) as the base in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), with butyl bromide or butyl iodide serving as the alkylating agent.[3][4]

Q3: What are the potential side reactions during the N-butylation of 4-aminoindole?

A3: The primary side reaction of concern is C3-alkylation, where the butyl group attaches to the C3 position of the indole ring instead of the nitrogen atom. This occurs because the C3 position is also nucleophilic.[5] Another potential side reaction is dialkylation, particularly if an excess of the alkylating agent is used. Additionally, the amino group at the 4-position could potentially be alkylated, although this is generally less favorable than N-alkylation of the indole ring.

Q4: How can I minimize the formation of the C3-alkylation byproduct?

A4: To favor N-alkylation over C3-alkylation, it is crucial to ensure complete deprotonation of the indole nitrogen before adding the alkylating agent. Using a strong base like sodium hydride helps in forming the indole anion, which is more likely to react at the nitrogen. Running the reaction at lower temperatures can also increase the selectivity for N-alkylation.

Q5: What is a suitable method for purifying the final product, this compound?

A5: Flash column chromatography on silica gel is a standard and effective method for purifying this compound.[6][7] Given the basic nature of the amine, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to the eluent to prevent peak tailing and improve separation.[8] Common eluent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or no yield of this compound Incomplete deprotonation of the 4-aminoindole precursor.Ensure the sodium hydride is fresh and used in an appropriate excess (typically 1.1-1.5 equivalents). Allow sufficient time for the deprotonation to occur before adding the butyl halide (stirring for at least 30-60 minutes at 0°C to room temperature is common).[4]
Low reactivity of the alkylating agent.Consider using butyl iodide instead of butyl bromide, as iodides are generally more reactive. Adding a catalytic amount of sodium iodide can also facilitate the reaction with butyl bromide through an in-situ Finkelstein reaction.
Degradation of the starting material or product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is heated. 4-aminoindoles can be sensitive to air.
Presence of a significant amount of C3-butylated byproduct Incomplete formation of the indole anion.As mentioned above, ensure complete deprotonation with a sufficient excess of a strong base.
Reaction temperature is too high.Perform the addition of the butyl halide at a lower temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature.
Formation of multiple unidentified byproducts Reaction of the 4-amino group.Consider protecting the 4-amino group with a suitable protecting group (e.g., Boc or Cbz) before N-alkylation. The protecting group can be removed in a subsequent step.
Impure starting materials.Ensure the 4-aminoindole precursor and the butyl halide are of high purity. Purify the starting materials if necessary.
Difficulty in purifying the final product Peak tailing on silica gel chromatography due to the basicity of the amine.Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent system to improve the chromatography.[6][8]
Co-elution of impurities.If impurities are close in polarity, consider using a different solvent system or a different stationary phase (e.g., alumina) for chromatography.

Experimental Protocols

Synthesis of 4-Aminoindole via Leimgruber-Batcho Synthesis

This protocol is adapted from literature procedures for the synthesis of 4-substituted indoles.[2][9]

Step 1: Formation of the Enamine

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-methyl-3-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to 110-120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated enamine is collected by filtration, washed with water, and dried under vacuum.

Step 2: Reductive Cyclization

  • Suspend the crude enamine in a mixture of ethanol and acetic acid.

  • Add iron powder (Fe) in portions while stirring vigorously.

  • Heat the reaction mixture to reflux (around 80-90 °C) for 2-3 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter it through a pad of Celite® to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4-aminoindole, which can be purified by column chromatography.

N-Butylation of 4-Aminoindole

This is a general procedure for the N-alkylation of indoles, which can be optimized for 4-aminoindole.[3][4]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-aminoindole (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

  • Let the reaction stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 0.5% triethylamine) to afford this compound.

Data Presentation

Table 1: Comparison of Bases for N-Alkylation of Indoles

Base Solvent Temperature (°C) Typical Yield (%) Notes
NaHDMF25 - 8085-95Highly effective, but requires anhydrous conditions.[3]
KHTHF2580-90Similar to NaH, requires careful handling.
K₂CO₃Acetone/DMFReflux60-80Milder base, may require higher temperatures and longer reaction times.
Cs₂CO₃Acetonitrile8075-90Effective for less reactive alkylating agents.
DBUToluene11070-85Organic base, can be useful for substrates sensitive to strong inorganic bases.

Table 2: Comparison of Alkylating Agents for N-Alkylation of Indoles

Alkylating Agent Relative Reactivity Typical Conditions Notes
Butyl IodideHighNaH, DMF, 25°CMore reactive than bromide, but also more expensive.
Butyl BromideModerateNaH, DMF, 25-50°CCommonly used, good balance of reactivity and cost.[10]
Butyl ChlorideLowNaH, DMF, higher temp. or with NaI catalystLess reactive, may require harsher conditions.
Butyl TosylateHighK₂CO₃, Acetone, RefluxGood leaving group, effective alternative to halides.

Visualizations

Synthesis_Pathway cluster_0 Synthesis of 4-Aminoindole cluster_1 N-Butylation 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline Enamine_Intermediate Enamine_Intermediate 2-Methyl-3-nitroaniline->Enamine_Intermediate DMF-DMA, Pyrrolidine 4-Aminoindole 4-Aminoindole Enamine_Intermediate->4-Aminoindole Fe, AcOH This compound This compound 4-Aminoindole_start 4-Aminoindole 4-Aminoindole_start->this compound 1. NaH, DMF 2. Butyl Bromide

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield of This compound Start->Low_Yield Check_Deprotonation Incomplete Deprotonation? Low_Yield->Check_Deprotonation Purification_Issues Purification Difficulties? Low_Yield->Purification_Issues Increase_Base Use fresh NaH (1.2-1.5 eq) Increase reaction time Check_Deprotonation->Increase_Base Yes Check_Alkylating_Agent Low Reactivity of Alkylating Agent? Check_Deprotonation->Check_Alkylating_Agent No End End Increase_Base->End Use_Iodide Use Butyl Iodide or add NaI catalyst Check_Alkylating_Agent->Use_Iodide Yes Side_Reactions Significant Side Reactions? Check_Alkylating_Agent->Side_Reactions No Use_Iodide->End C3_Alkylation C3-Alkylation? Side_Reactions->C3_Alkylation Lower_Temp Lower reaction temperature C3_Alkylation->Lower_Temp Yes Protect_Amine Protect 4-amino group C3_Alkylation->Protect_Amine Other Lower_Temp->End Protect_Amine->End Modify_Eluent Add Et3N or NH3 to eluent Purification_Issues->Modify_Eluent Modify_Eluent->End

Caption: Troubleshooting workflow for low yield issues.

Side_Reactions 4-Aminoindole_Anion 4-Aminoindole Anion N_Alkylation N-Alkylation (Desired Product) 4-Aminoindole_Anion->N_Alkylation Reaction at N1 C3_Alkylation C3-Alkylation (Side Product) 4-Aminoindole_Anion->C3_Alkylation Reaction at C3 Amine_Alkylation 4-Amino Alkylation (Potential Side Product) 4-Aminoindole_Anion->Amine_Alkylation Reaction at 4-NH2 Butyl_Bromide Butyl Bromide Butyl_Bromide->N_Alkylation Butyl_Bromide->C3_Alkylation Butyl_Bromide->Amine_Alkylation

Caption: Potential reaction pathways during N-butylation.

References

Technical Support Center: Purification of 1-Butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-butyl-1H-indol-4-amine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Oily or Viscous Product That Fails to Crystallize

Possible Causes:

  • Inherent Physical State: this compound, like many N-alkylated aminoindoles, may exist as a viscous oil or a low-melting solid at room temperature, making direct crystallization difficult.

  • Presence of Impurities: Residual solvents, starting materials, or reaction byproducts can act as impurities that inhibit crystallization.

  • Hygroscopic Nature: The amine functionality can absorb moisture from the atmosphere, resulting in an oily appearance.

Troubleshooting Steps:

  • Confirm Purity:

    • Analyze the product by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine) to check for the presence of multiple components.

    • Obtain a proton NMR spectrum to identify any obvious impurities.

  • Purification via Salt Formation:

    • Amines can often be purified by converting them into their corresponding salts, which are typically crystalline solids.

    • Protocol:

      • Dissolve the crude oily product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

      • Slowly add a solution of an acid (e.g., HCl in diethyl ether, oxalic acid in ethanol) dropwise while stirring.

      • The amine salt should precipitate out of the solution.

      • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

      • To regenerate the free amine, dissolve the salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and then extract the purified amine with an organic solvent.

  • Column Chromatography:

    • If salt formation is unsuccessful or undesirable, flash column chromatography is a viable alternative. Refer to the "Column Chromatography Challenges" section for detailed guidance.

  • Drying:

    • Ensure the product is thoroughly dried under high vacuum to remove any residual solvents or absorbed water.

Problem 2: Difficulty with Column Chromatography (Streaking, Poor Separation)

Possible Causes:

  • Interaction with Silica Gel: The basic amine group of this compound can strongly interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing (streaking) and poor separation.

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for eluting the compound and separating it from impurities.

Troubleshooting Steps:

  • Use a Basic Modifier:

    • Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and minimize unwanted interactions.[2]

    • Alternatively, a solution of ammonia in methanol (e.g., 1-10%) can be used as a polar component in the mobile phase.[3]

  • Optimize the Solvent System:

    • Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • For more polar amines, a system like dichloromethane/methanol may be more effective.[3]

    • Use TLC to test various solvent systems and find the one that provides the best separation between your product and impurities.

  • Consider Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized Silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent separation.[2]

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a basic modifier, can be effective.[2]

  • Dry Loading:

    • If the crude product has poor solubility in the initial chromatography solvent, it can be "dry loaded." Dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will depend on the synthetic route. Two common routes are:

  • N-alkylation of 4-aminoindole:

    • Unreacted 4-aminoindole: The starting material may not have fully reacted.

    • Over-alkylation products: It's possible for the exocyclic amine to be alkylated, leading to a di-butylated product, although this is generally less favorable with secondary aromatic amines. More likely is the formation of quaternary ammonium salts if an excess of the alkylating agent is used under harsh conditions.[4]

    • Byproducts from the alkylating agent: For example, if using butyl bromide, butanol or dibutyl ether could be present.

  • Reduction of 1-butyl-4-nitroindole:

    • Unreacted 1-butyl-4-nitroindole: Incomplete reduction will leave the starting material in your product.

    • Partially reduced intermediates: Depending on the reducing agent and conditions, intermediates such as the corresponding nitroso or hydroxylamine derivatives may be present.

Q2: How can I remove unreacted 4-aminoindole from my product?

A2: 4-aminoindole is more polar than this compound due to the presence of the N-H bond on the indole ring and the primary amine. This difference in polarity can be exploited:

  • Column Chromatography: A well-optimized column chromatography system (as described in the troubleshooting guide) should effectively separate the more polar 4-aminoindole from the N-butylated product.

  • Acid-Base Extraction: While both are basic, there might be a slight difference in their pKa values that could be exploited with careful pH control during an extraction, though this would be challenging.

Q3: My product is a dark oil. Is this normal, and how can I decolorize it?

A3: Aromatic amines, including indoles, can be susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Storage: Store the compound under an inert atmosphere (nitrogen or argon) and protected from light to minimize degradation.[5]

  • Activated Carbon: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help remove some colored impurities. The carbon is then removed by filtration through celite before proceeding with further purification.

  • Column Chromatography: This is often the most effective way to remove colored, polar baseline impurities.

Q4: What is the best way to store purified this compound?

A4: To ensure the long-term stability of the purified compound, it should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C is often recommended) and protected from light.[5]

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Weight 188.27 g/mol -
pKa (most basic) ~5.0 - 6.0The amino group is the most basic site. The exact pKa can be influenced by the indole ring.[6]
Boiling Point > 300 °CEstimated; likely to decompose at atmospheric pressure. Vacuum distillation may be possible but challenging.
Solubility Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.Solubility in acidic aqueous solutions will be higher due to salt formation.[7][8][9]

Table 2: Common Impurities and Their Properties

ImpurityStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Distinguishing Features
4-Aminoindole C₈H₈N₂132.16DecomposesMore polar than the product; will have a lower Rf on TLC.
1-Butyl-4-nitroindole C₁₂H₁₄N₂O₂218.25> 300Non-basic; will not extract into the aqueous acidic phase.
Butyl Bromide C₄H₉Br137.02101-102Volatile; should be easily removed under vacuum.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is useful for separating the basic this compound from non-basic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts.

  • Back-wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10, check with pH paper). The free amine should precipitate or form an oil.

  • Extraction of Purified Amine: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[7][8][9]

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is designed to overcome the challenges of purifying basic amines on silica gel.

  • Select a Solvent System: Using TLC, find a solvent system that gives good separation (e.g., a mixture of hexanes and ethyl acetate). Add 0.5-1% triethylamine to the chosen solvent system to act as a basic modifier.

  • Prepare the Column: Pack a flash chromatography column with silica gel using the selected solvent system containing the triethylamine modifier.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use the dry loading method described in the troubleshooting guide.

  • Elute the Column: Run the column with the prepared mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. It is important to note that triethylamine is volatile and should be removed under high vacuum.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound tlc_nmr Analyze by TLC and/or NMR start->tlc_nmr is_pure Is the product pure? tlc_nmr->is_pure oily_product Oily/Viscous Product is_pure->oily_product No, and Oily streaking_on_tlc Streaking/Poor Separation on TLC is_pure->streaking_on_tlc No, with Streaking end_pure Pure Product is_pure->end_pure Yes salt_formation Attempt Salt Formation (e.g., with HCl or Oxalic Acid) oily_product->salt_formation basic_modifier Add Basic Modifier to Eluent (e.g., Triethylamine) streaking_on_tlc->basic_modifier successful_crystallization Successful Crystallization? salt_formation->successful_crystallization column_chromatography Perform Column Chromatography end_impure Re-evaluate Synthetic Route and Impurity Profile column_chromatography->end_impure If still unsuccessful good_separation Good Separation? column_chromatography->good_separation basic_modifier->column_chromatography alternative_stationary_phase Consider Alternative Stationary Phase (Alumina, Amine-functionalized Silica) alternative_stationary_phase->column_chromatography successful_crystallization->column_chromatography No successful_crystallization->end_pure Yes good_separation->alternative_stationary_phase No good_separation->end_pure Yes

Caption: Troubleshooting workflow for the purification of this compound.

References

stability issues of 1-butyl-1H-indol-4-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-butyl-1H-indol-4-amine in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Solution turns yellow/brown Oxidation of the indole ring. Indole-containing compounds are susceptible to oxidation, especially when exposed to air and light.[1]1. Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Antioxidants: Consider the addition of antioxidants, but verify their compatibility with your experimental system.
Loss of compound potency over a short period Degradation due to improper storage or experimental conditions. Factors like light, temperature, and pH can significantly impact the stability of indoleamines.[1][2][3]1. Light Protection: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.[1] 2. Temperature Control: Store stock solutions at the recommended temperature (room temperature for the similar 1-isobutyl-1H-indol-4-amine) and avoid repeated freeze-thaw cycles.[4] For working solutions, maintain a consistent and controlled temperature throughout the experiment. 3. pH Monitoring: Ensure the pH of your solution is within a stable range for indoleamines, generally between pH 4 and 8.[2][3]
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products. This can be caused by hydrolysis, oxidation, or photodegradation.[5][6]1. Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products and identify their analytical signatures. This will help in distinguishing them in your experimental samples.[5][7] 2. Peak Identification: Use mass spectrometry (MS) coupled with your chromatography to identify the mass of the unexpected peaks and propose potential degradation products.
Inconsistent experimental results Instability of the compound in the experimental medium leading to variable concentrations.1. "In-Use" Stability Study: Perform a stability study of this compound in your specific experimental medium (e.g., cell culture media, buffer) over the time course of your experiment.[8] 2. Fresh Preparations: Prepare fresh solutions of the compound immediately before each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: Based on recommendations for similar indoleamines, stock solutions should be stored in a dark place, under an inert atmosphere, at room temperature.[4] For long-term storage, refer to the manufacturer's specific recommendations. It is crucial to protect solutions from light and oxygen to minimize degradation.[1]

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is not available, many drugs are most stable in the pH range of 4 to 8.[2][3] Highly acidic or alkaline conditions can catalyze the degradation of the compound. It is advisable to buffer your solution to maintain a stable pH within this range.

Q3: Is this compound sensitive to light?

A3: Yes, indole-containing compounds are generally sensitive to light.[1] Exposure to light, particularly UV light, can lead to photodegradation. All solutions should be prepared and stored in light-protecting containers, such as amber vials.

Q4: Can I expect degradation products in my experiments? How can I identify them?

A4: Yes, the formation of degradation products is possible, especially if the compound is exposed to harsh conditions (e.g., strong acids/bases, oxidants, light, high temperatures). To identify potential degradation products, a forced degradation study is recommended.[5][6][7] This involves intentionally stressing the compound and analyzing the resulting mixture using a stability-indicating analytical method, such as HPLC with UV and/or mass spectrometry detection.[9]

Q5: What is a "forced degradation" or "stress testing" study?

A5: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and understand its degradation pathways.[5] This is achieved by subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[6][7]

Data Presentation

Table 1: Example Stability Data for this compound in Solution

Condition Time Point Concentration (%) Appearance Degradation Products (%)
25°C / 60% RH (Protected from Light) 0100.0Colorless0
1 week99.5Colorless< 0.5
1 month98.2Faint yellow1.8
3 months95.1Yellow4.9
40°C / 75% RH (Protected from Light) 0100.0Colorless0
1 week97.8Faint yellow2.2
1 month92.3Yellow7.7
3 months85.6Yellow-brown14.4
Photostability (ICH Q1B) 0100.0Colorless0
After 1.2 million lux hours90.5Yellow9.5

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Solution

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Sample Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated opening of the same container.

  • Storage Conditions: Place the vials under various storage conditions to be tested (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH, and photostability conditions).[9]

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).[9]

  • Sample Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.[9]

  • Data Interpretation: Evaluate the data to determine the rate of degradation and the shelf-life of the solution under the tested conditions.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_output Output prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot long_term Long-Term (25°C/60% RH) aliquot->long_term Expose to Conditions accelerated Accelerated (40°C/75% RH) aliquot->accelerated Expose to Conditions photo Photostability aliquot->photo Expose to Conditions time_points Pull Samples at Time Points (0, 1, 3, 6, 12 months) long_term->time_points accelerated->time_points photo->time_points hplc HPLC Analysis time_points->hplc data Stability Data & Degradation Profile hplc->data shelf_life Determine Shelf-Life data->shelf_life

Caption: Experimental workflow for stability testing.

Hypothetical_Degradation_Pathway cluster_oxidation Oxidation (Air, H2O2) cluster_photodegradation Photodegradation (UV Light) parent This compound oxindole Oxidized Product (e.g., Oxindole derivative) parent->oxindole O2 photoproduct Photolytic Product (e.g., Dimer or Ring-Opened) parent->photoproduct

Caption: Hypothetical degradation pathways for an indoleamine.

References

Technical Support Center: Overcoming Solubility Challenges with 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility problems encountered with 1-butyl-1H-indol-4-amine.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: this compound is an organic amine with a hydrophobic indole core and a butyl chain, which can lead to poor aqueous solubility. The primary amino group suggests that its solubility will be highly dependent on pH. As an initial step, we recommend attempting to dissolve the compound in an acidic buffer (e.g., pH 2-5). The amine group will be protonated at acidic pH, forming a more soluble salt.

Q2: Adjusting the pH is not sufficient for my experimental needs. What other strategies can I employ to increase the solubility of this compound?

A2: If pH adjustment alone is insufficient, several other techniques can be explored. These methods can be used individually or in combination. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the tolerance of your system to excipients. Key strategies include the use of co-solvents, cyclodextrins, solid dispersions, and nanosuspensions.[1][2][3][4]

Q3: How do I select the most appropriate solubilization technique for my application?

A3: The selection of a suitable solubilization technique depends on factors such as the required concentration, the route of administration in in-vivo studies, and the compatibility of excipients with your assay. A systematic approach, as outlined in the workflow diagram below, can guide your decision-making process. It is often necessary to experimentally screen several methods to find the optimal conditions.

Q4: Are there any known solubility values for this compound in common solvents?

Troubleshooting Guides

Problem 1: Compound precipitates out of solution upon addition to aqueous buffer.

Cause: The compound has low aqueous solubility at the buffer's pH.

Solutions:

  • pH Adjustment: Lower the pH of your aqueous buffer. As an amine, this compound will become protonated and more soluble at a lower pH.[6][7]

  • Co-solvents: Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) and then dilute it into your aqueous buffer.[6][8] Be mindful of the final concentration of the organic solvent, as it may affect your experiment.

  • Cyclodextrins: Use cyclodextrins to encapsulate the hydrophobic indole moiety, thereby increasing its aqueous solubility.[9][10][11]

Problem 2: The required concentration for my experiment cannot be achieved even with pH adjustment and co-solvents.

Cause: The intrinsic solubility of the compound is very low, requiring more advanced formulation strategies.

Solutions:

  • Solid Dispersion: Prepare a solid dispersion of the compound in a hydrophilic polymer. This technique enhances the dissolution rate by dispersing the drug at a molecular level within a carrier.[1][2][12]

  • Nanosuspension: Create a nanosuspension of the compound. By reducing the particle size to the nanometer range, the surface area is significantly increased, leading to a higher dissolution velocity.[13][14][15][16]

Data Presentation: Comparison of Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the amine group to form a more soluble salt.[7]Simple, cost-effective, and avoids the use of organic solvents.May not be suitable for all experimental systems; risk of precipitation if pH shifts.
Co-solvents Increasing the solubility by mixing with a water-miscible organic solvent in which the drug is more soluble.[6][8]Simple to prepare, can significantly increase solubility.The organic solvent may interfere with the experiment or have toxic effects.[8]
Cyclodextrins Encapsulation of the hydrophobic drug within the cyclodextrin's cavity.[9][10][11]High solubilization capacity for many hydrophobic compounds, generally low toxicity.[9][11]Can be expensive; potential for competitive displacement of the drug by other molecules.
Solid Dispersion Dispersion of the drug in a hydrophilic carrier matrix at the solid state.[1][2][12]Can significantly improve dissolution rate and bioavailability.[12]Requires specialized equipment for preparation; potential for physical instability (recrystallization).
Nanosuspension Reduction of drug particle size to the sub-micron range, increasing the surface area for dissolution.[13][14][16]Applicable to poorly soluble drugs, can improve bioavailability.[13][16]Requires specialized equipment for production; potential for particle aggregation.

Experimental Protocols

Protocol 1: Solubility Determination and Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-7.4).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Protocol 2: Solubilization using Co-solvents
  • Solvent Screening: Determine the solubility of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in the selected co-solvent.

  • Dilution: Gradually add the stock solution to your aqueous buffer while vortexing to avoid precipitation.

  • Observation: Visually inspect for any signs of precipitation. Determine the maximum concentration achievable with an acceptable final co-solvent concentration for your experiment.

Protocol 3: Solubilization using Cyclodextrins
  • Cyclodextrin Selection: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) for their ability to solubilize the compound.

  • Phase Solubility Studies:

    • Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin.

    • Add an excess of this compound to each solution.

    • Equilibrate and analyze the supernatant concentration as described in Protocol 1.

  • Complex Preparation: Prepare the inclusion complex by dissolving the cyclodextrin in the aqueous buffer and then adding the compound. Stir until a clear solution is obtained.

Visualizations

experimental_workflow start Start: Solubility Problem with This compound ph_adjustment Attempt pH Adjustment (e.g., pH 2-5) start->ph_adjustment is_soluble_ph Is solubility sufficient? ph_adjustment->is_soluble_ph co_solvent Try Co-solvents (e.g., DMSO, Ethanol, PEG 400) is_soluble_ph->co_solvent No end End: Optimized Formulation is_soluble_ph->end Yes is_soluble_co Is solubility sufficient? co_solvent->is_soluble_co cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) is_soluble_co->cyclodextrin No is_soluble_co->end Yes is_soluble_cyclo Is solubility sufficient? cyclodextrin->is_soluble_cyclo advanced Consider Advanced Techniques is_soluble_cyclo->advanced No is_soluble_cyclo->end Yes solid_dispersion Solid Dispersion advanced->solid_dispersion nanosuspension Nanosuspension advanced->nanosuspension end_fail End: Re-evaluate experimental needs advanced->end_fail solid_dispersion->end nanosuspension->end

Caption: Decision tree for selecting a solubilization strategy.

signaling_pathway_analogy cluster_compound Poorly Soluble Compound cluster_vehicle Solubilization Vehicle cluster_complex Soluble Complex compound This compound (Hydrophobic) cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) compound->cyclodextrin Encapsulation complex Inclusion Complex (Water Soluble) cyclodextrin->complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

Technical Support Center: Optimizing Derivatization of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 1-butyl-1H-indol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the 4-amino group of this compound?

A1: The most common and effective methods for derivatizing the primary amino group of this compound are N-acylation and N-sulfonylation.

  • N-Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride (e.g., acetyl chloride, benzoyl chloride) or a carboxylic anhydride (e.g., acetic anhydride), to form an amide. Carboxylic anhydrides are often preferred as they can be more efficient and lead to fewer side reactions compared to highly reactive acyl chlorides.[1]

  • N-Sulfonylation: This reaction utilizes a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. This method is widely applicable for primary and secondary amines.

Q2: What are the critical parameters to control for a successful derivatization?

A2: Several parameters are crucial for optimizing the derivatization of this compound:

  • Choice of Reagent: The reactivity of the acylating or sulfonylating agent is a key factor. Highly reactive reagents like acetyl chloride may lead to side reactions, while less reactive ones may require harsher conditions.[1][2]

  • Base: A suitable base is often required to neutralize the acid byproduct (e.g., HCl) and to act as a catalyst. Common bases include pyridine, triethylamine (TEA), and sodium bicarbonate.

  • Solvent: The choice of solvent is important for solubility of reactants and for controlling the reaction temperature. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.

  • Temperature: Many derivatization reactions can be carried out at room temperature. However, for less reactive substrates or reagents, heating may be necessary. For highly exothermic reactions, cooling may be required to minimize side products.

  • Reaction Time: The reaction time can vary from a few minutes to several hours. It is essential to monitor the reaction progress to determine the optimal time.

Q3: What are the potential side reactions when derivatizing this compound?

A3: The primary challenge is to achieve chemoselective derivatization at the 4-amino group without involving the indole ring.

  • C3-Acylation of the Indole Ring: The C3 position of the indole ring is nucleophilic and can compete with the 4-amino group for the acylating or sulfonylating agent, leading to the formation of 3-substituted byproducts.[3] This is a common issue in Friedel-Crafts acylation of indoles.[4]

  • N1-Acylation of the Indole Ring: Although the 1-position is already substituted with a butyl group, under harsh basic conditions, deprotonation of the indole N-H in any unreacted starting material (if not N-butylated) could lead to N-acylation.

  • Di-acylation: It is possible for both the 4-amino group and the C3 position of the indole to react, leading to a di-substituted product.

Q4: How can I monitor the progress of the derivatization reaction?

A4: The progress of the reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any byproducts.[5] An HPLC method with UV or fluorescence detection is suitable for this purpose.[6]

Q5: What are the recommended methods for purifying the derivatized product?

A5: The most common method for purifying the derivatized product is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible CauseSuggested Solution
Inactive Reagents Acyl chlorides and anhydrides can hydrolyze over time. Use freshly opened or properly stored reagents. The activity of sulfonyl chlorides can also degrade.
Inappropriate Base The base may not be strong enough to deprotonate the amine or neutralize the acid byproduct effectively. Consider using a stronger, non-nucleophilic base like triethylamine or pyridine.
Unfavorable Reaction Temperature If the reaction is too slow at room temperature, consider gentle heating (e.g., 40-50 °C). For highly reactive reagents, the reaction may need to be cooled to 0 °C to prevent degradation.
Steric Hindrance Bulky acylating or sulfonylating agents may react slowly. Increase the reaction time or consider using a less sterically hindered reagent if possible.
Poor Solubility Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, try a different solvent or a solvent mixture.
Problem 2: Formation of Multiple Products
Possible CauseSuggested Solution
Side Reaction at C3 of the Indole Ring This is a common issue due to the nucleophilicity of the C3 position.[3] To favor N-acylation, use milder reaction conditions (e.g., lower temperature, less reactive acylating agent like an anhydride instead of an acyl chloride).[1] Using a base like pyridine can sometimes help to direct the reaction to the amino group.
Di-acylation/Di-sulfonylation The formation of a product substituted at both the 4-amino group and the C3 position can occur with an excess of a highly reactive reagent. Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the derivatizing agent.
Over-acylation of the Product In some cases, the initially formed amide can be further acylated. This is less common but can be minimized by using stoichiometric amounts of reagents and monitoring the reaction closely.
Problem 3: Starting Material Remains Unreacted
Possible CauseSuggested Solution
Insufficient Reagent Ensure that at least one equivalent of the derivatizing agent is used. A slight excess (e.g., 1.1 equivalents) is often recommended to drive the reaction to completion.
Reaction Time is Too Short Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Some reactions may require several hours.
Deactivation of the Amine If the reaction is performed under acidic conditions without a base to neutralize the generated acid, the amino group of the starting material will be protonated, rendering it non-nucleophilic. Ensure an adequate amount of base is present.

Data Presentation

Table 1: Comparison of Common Acylating Agents for N-Acylation of this compound

Acylating AgentTypical BaseTypical SolventTemperature (°C)Typical Reaction TimeExpected YieldNotes
Acetic Anhydride Pyridine or TEADCM or THF0 to RT1 - 4 hoursGood to ExcellentGenerally clean reactions with easy workup.[7]
Acetyl Chloride Pyridine or TEADCM or THF0 to RT30 min - 2 hoursGood to ExcellentHighly reactive, may lead to side reactions if not controlled.[1]
Benzoyl Chloride Pyridine or TEADCM or THF0 to RT1 - 5 hoursGood to ExcellentProduct is typically a solid, facilitating purification.[1]

Table 2: Comparison of Common Sulfonylating Agents for N-Sulfonylation of this compound

Sulfonylating AgentTypical BaseTypical SolventTemperature (°C)Typical Reaction TimeExpected YieldNotes
p-Toluenesulfonyl Chloride Pyridine or TEADCM or THFRT to 502 - 12 hoursGood to ExcellentA very common and reliable sulfonylation reagent.[8]
Benzenesulfonyl Chloride Pyridine or TEADCM or THFRT to 502 - 12 hoursGoodSimilar to tosyl chloride, provides the benzenesulfonamide derivative.
Methanesulfonyl Chloride Pyridine or TEADCM or THF0 to RT1 - 4 hoursGoodReagent is highly reactive; careful temperature control is needed.

Table 3: Typical HPLC Parameters for Reaction Monitoring

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation with Acetic Anhydride
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Add triethylamine (TEA) (1.5 eq) or pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Sulfonylation with p-Toluenesulfonyl Chloride
  • Dissolve this compound (1.0 eq) in DCM or THF (approx. 0.1 M concentration).

  • Add pyridine (2.0 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or heat to 40-50 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl solution to remove excess pyridine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dissolve this compound and base in solvent add_reagent Add derivatizing agent (acyl/sulfonyl chloride or anhydride) prep->add_reagent Cool if necessary stir Stir at appropriate temperature add_reagent->stir monitor Monitor reaction by TLC/HPLC stir->monitor quench Quench reaction monitor->quench Reaction complete extract Extract product quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify analyze Characterize pure product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_low_yield start Low or No Product Yield cause1 Check Reagent Quality (Acyl/Sulfonylating Agent) start->cause1 cause2 Review Base Choice and Stoichiometry cause1->cause2 OK solution1 Use fresh or properly stored reagents cause1->solution1 Degraded cause3 Optimize Reaction Temperature cause2->cause3 OK solution2 Use a stronger base (e.g., TEA, Pyridine) Ensure >1 equivalent cause2->solution2 Inappropriate cause4 Check Reaction Time and Monitoring cause3->cause4 OK solution3 Try gentle heating or cooling depending on reactivity cause3->solution3 Suboptimal solution4 Increase reaction time and monitor until completion cause4->solution4 Too short

Caption: Troubleshooting flowchart for low product yield in derivatization reactions.

reaction_pathways cluster_products Potential Products start This compound + Derivatizing Agent desired_product Desired Product: 4-N-Derivatized start->desired_product Mild Conditions, Stoichiometric Reagent side_product1 Side Product: C3-Derivatized start->side_product1 Harsh Conditions, Lewis Acid Catalyst side_product2 Side Product: Di-Derivatized (N-4 and C-3) start->side_product2 Excess Reagent, High Temperature

Caption: Potential reaction pathways in the derivatization of this compound.

References

Technical Support Center: 1-butyl-1H-indol-4-amine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-butyl-1H-indol-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and characterization of this compound.

Synthesis: N-Alkylation of 4-aminoindole

A common method for synthesizing this compound is the N-alkylation of 4-aminoindole with a butyl halide.

Experimental Workflow: N-Alkylation of 4-aminoindole

Experimental Workflow: N-Alkylation of 4-aminoindole cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification cluster_3 Analysis Start Dissolve 4-aminoindole in anhydrous DMF Add_Base Add NaH portion-wise at 0°C Start->Add_Base Stir_1 Stir for 30 min at room temperature Add_Base->Stir_1 Add_Alkyl_Halide Add 1-bromobutane dropwise at 0°C Stir_1->Add_Alkyl_Halide React Stir at room temperature (monitor by TLC) Add_Alkyl_Halide->React Quench Quench with ice-water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Silica gel column chromatography Concentrate->Column Characterize Characterize by NMR, MS, etc. Column->Characterize

Caption: Workflow for the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation (based on TLC) 1. Inactive Sodium Hydride (NaH): NaH is moisture-sensitive and can become deactivated upon exposure to air. 2. Wet Solvent/Reagents: Traces of water will quench the NaH and the indole anion. 3. Low Reaction Temperature: The reaction may be too slow at room temperature. 4. Poor Quality 1-bromobutane: The alkylating agent may have degraded.1. Use fresh, unopened NaH or wash the NaH with dry hexanes to remove the mineral oil and any surface oxidation. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. 4. Use freshly distilled or a new bottle of 1-bromobutane.
Multiple Spots on TLC, Including Starting Material 1. Incomplete Reaction: Insufficient reaction time or stoichiometry of reagents. 2. Side Reactions: C-alkylation at the C3 position of the indole ring can occur. Dialkylation of the amino group is also a possibility, though less likely under these conditions.1. Increase the reaction time and monitor by TLC until the starting material is consumed. Consider adding a slight excess (1.1-1.2 equivalents) of 1-bromobutane. 2. Use a less polar solvent to favor N-alkylation. If C-alkylation is a persistent issue, protecting the amino group before N-alkylation might be necessary.
Product is an inseparable mixture Formation of regioisomers or over-alkylated products: The reaction conditions might favor multiple alkylation sites.Optimize the reaction conditions by lowering the temperature or using a milder base. Consider a different synthetic route if regioisomer formation is significant.
Streaking or Tailing on Silica Gel Column Basic nature of the amine: The amino group can interact strongly with the acidic silica gel.1. Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. 2. Use a different stationary phase, such as alumina or reverse-phase silica.

Characterization and Purity Assessment

Technique Expected Observations for this compound Troubleshooting
¹H NMR - Signals corresponding to the butyl group protons (triplet, sextet, sextet, triplet). - Aromatic protons of the indole ring. - A broad singlet for the NH₂ protons. - Protons at C2 and C3 of the indole ring.- Presence of starting material: Signals corresponding to 4-aminoindole will be present. - Residual solvent peaks: Identify and subtract known solvent peaks. - Broad peaks: May indicate aggregation or exchange processes. Try acquiring the spectrum in a different solvent or at a different temperature.
¹³C NMR - Four distinct signals for the butyl carbon atoms. - Eight signals for the indole core carbons.- Fewer than expected signals: May indicate symmetry in the molecule or overlapping peaks. - Impurity peaks: Compare with the spectrum of the starting material and known side products.
Mass Spec (ESI+) - A prominent peak for the protonated molecule [M+H]⁺.- No molecular ion peak: Try a softer ionization technique. - Unexpected fragmentation pattern: May indicate the presence of an isomer or an unexpected side product.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 4-aminoindole is very slow. What can I do to speed it up?

A1: If the reaction is proceeding slowly at room temperature, you can try gently heating the reaction mixture to 40-50 °C. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid the formation of degradation products at higher temperatures. Alternatively, using a more reactive alkylating agent, such as 1-iodobutane, can increase the reaction rate. Some literature also suggests that the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction when using alkyl bromides.

Q2: I am observing a significant amount of a side product with the same mass as my desired product. What could it be?

A2: A common side reaction in the alkylation of indoles is C-alkylation, particularly at the C3 position, which is also nucleophilic. This would result in the formation of 3-butyl-1H-indol-4-amine, an isomer of your target compound. To favor N-alkylation, you can try using a more polar aprotic solvent like DMF or DMSO and a strong base like NaH. If C-alkylation persists, protecting the indole nitrogen with a group that can be easily removed later might be a viable strategy, followed by alkylation of the amino group, and then deprotection.

Q3: How do I effectively purify this compound by column chromatography?

A3: Due to the basicity of the amino group, the compound can streak or tail on a standard silica gel column. To mitigate this, it is highly recommended to add a small percentage of a volatile amine base, such as triethylamine (typically 0.1-1% v/v), to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic silanol groups on the silica surface and lead to better peak shapes and improved separation.

Q4: What is the likely biological target of this compound?

A4: While the specific biological activity of this compound is not extensively documented in publicly available literature, many substituted indole derivatives have been identified as antagonists of Protease-Activated Receptor 4 (PAR-4).[1][2] PAR-4 is a G-protein coupled receptor (GPCR) involved in platelet activation and thrombosis.[1] Therefore, it is plausible that this compound could act as a PAR-4 antagonist.

Q5: Can you illustrate the signaling pathway that this compound might inhibit?

A5: Assuming this compound acts as a PAR-4 antagonist, it would block the signaling cascade initiated by the activation of PAR-4 by proteases like thrombin.

PAR-4 Signaling Pathway

PAR-4 Signaling Pathway and Potential Inhibition cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Thrombin Thrombin PAR4 PAR-4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC Platelet_Activation Platelet Activation Ca2->Platelet_Activation PKC->Platelet_Activation Inhibitor This compound (Potential Antagonist) Inhibitor->PAR4 Inhibits

Caption: Potential inhibition of the PAR-4 signaling pathway.

Activation of PAR-4 by thrombin leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G-protein.[3] Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3] The rise in intracellular calcium and activation of PKC are key events that lead to platelet activation, aggregation, and thrombosis. A PAR-4 antagonist like this compound would bind to the receptor and prevent its activation by thrombin, thereby blocking this entire downstream signaling cascade.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol based on general procedures for N-alkylation of indoles. Optimal conditions may vary.

Materials:

  • 4-aminoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1-bromobutane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate with 0.5% triethylamine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminoindole (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-aminoindole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

  • Let the reaction stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient containing 0.5% triethylamine.

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere.

  • DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • 1-bromobutane is a flammable liquid and an irritant. Handle in a fume hood with appropriate PPE.

References

minimizing off-target effects of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-1H-indol-4-amine. The following information is based on the current understanding of the indoleamine scaffold and general principles of small molecule drug development, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary target of this compound?

While this compound is not extensively characterized in publicly available literature, its indoleamine core structure is a key feature in inhibitors of Indoleamine 2,3-dioxygenase (IDO1).[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the amino acid tryptophan along the kynurenine pathway.[1] It is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[1][2] Therefore, it is reasonable to hypothesize that IDO1 is the intended primary target of this compound.

Q2: What are the likely off-target effects of this compound?

The indole scaffold is present in numerous biologically active molecules. Consequently, off-target effects may arise from interactions with other proteins that recognize this motif. Potential off-targets for an indoleamine-based compound include:

  • Serotonin (5-HT) Receptors: Serotonin (5-hydroxytryptamine) is a crucial neurotransmitter with an indoleamine structure.[4] There is a possibility of cross-reactivity with various 5-HT receptor subtypes, which could lead to neurological or gastrointestinal side effects.

  • Tryptophan Dioxygenase (TDO): TDO is another enzyme that catabolizes tryptophan and shares functional similarities with IDO1. Inhibition of TDO could lead to broader systemic effects on tryptophan metabolism.

  • Other Heme-Containing Proteins: Due to the interaction of many IDO1 inhibitors with the enzyme's heme cofactor, there is a potential for off-target interactions with other heme-containing proteins, such as cytochromes P450 (CYPs). This could result in drug-drug interactions and altered metabolic profiles.

  • Kinases: While less common for this specific scaffold, broad screening is always advisable as small molecules can exhibit unexpected kinase inhibition.[5]

Q3: How can I experimentally determine the on-target and off-target activity of this compound?

A multi-tiered approach is recommended to profile the activity and selectivity of this compound. This typically involves a combination of biochemical and cell-based assays.

  • Primary Target Engagement: Confirming that the compound interacts with the intended target (e.g., IDO1) using enzymatic assays to determine its inhibitory concentration (IC50).

  • Selectivity Profiling: Screening the compound against a panel of related enzymes and receptors (e.g., TDO, 5-HT receptors) to assess its selectivity.

  • Broad Off-Target Screening: Utilizing commercial services that offer panels for kinases, G-protein coupled receptors (GPCRs), and other common off-targets.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context.

  • Phenotypic Screening: Assessing the compound's effects in relevant cell-based models to understand its functional consequences.

Troubleshooting Guides

Problem 1: High level of cytotoxicity observed in cell-based assays at concentrations needed for efficacy.
  • Possible Cause: This may be due to off-target toxicity rather than on-target effects. Many cancer drugs in clinical trials have been found to act via off-target mechanisms.[5]

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the IC50 for the primary target.

    • Conduct a broad off-target screening to identify potential unintended targets that could be mediating the toxic effects.

    • Utilize a target knockout or knockdown cell line (e.g., using CRISPR/Cas9) to determine if the compound's toxicity is dependent on the presence of its intended target.[5] If the toxicity persists in the absence of the primary target, it is likely an off-target effect.

    • Consider structural modifications to the compound to reduce its affinity for the identified off-targets. This is a key component of rational drug design.[6]

Problem 2: Inconsistent results between biochemical and cell-based assays.
  • Possible Cause: Discrepancies can arise due to factors such as cell permeability, compound metabolism, or engagement of cellular off-targets that are not present in a purified biochemical assay.

  • Troubleshooting Steps:

    • Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Investigate the metabolic stability of the compound in the presence of liver microsomes or hepatocytes.

    • Use CETSA to confirm target engagement within the cell.

    • Measure the levels of the substrate (tryptophan) and downstream metabolites (kynurenine) in your cell-based assay to confirm that the compound is inhibiting the target pathway as expected.

Quantitative Data Summary

The following table provides a hypothetical summary of data that could be generated for this compound to assess its on-target and off-target profiles.

TargetAssay TypeIC50/Ki (nM)Notes
IDO1 Enzymatic Assay 50 Presumed on-target activity.
TDOEnzymatic Assay>10,000Good selectivity against the closely related TDO enzyme.
5-HT2A ReceptorRadioligand Binding850Moderate off-target activity, suggesting potential for CNS side effects.
5-HT1A ReceptorRadioligand Binding>10,000Selective against this serotonin receptor subtype.
CYP3A4Inhibition Assay2,500Potential for drug-drug interactions.
Kinase PanelProfiling Screen>10,000No significant inhibition observed across a panel of 100 kinases.
CytotoxicityCell Viability5,000Cytotoxicity observed at 100-fold the on-target IC50, suggesting a reasonable therapeutic window.

Experimental Protocols

Protocol 1: IDO1 Enzymatic Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against recombinant human IDO1.

  • Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Ascorbic acid

    • Methylene blue

    • Catalase

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

    • This compound

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in the assay buffer.

    • In a 96-well plate, add the compound dilutions, IDO1 enzyme, and the reaction cofactors (ascorbic acid, methylene blue, catalase).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding L-Tryptophan.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular IDO1 Activity Assay (HEK293 cells)

This protocol measures the inhibitory effect of the compound on IDO1 activity in a cellular context.

  • Materials:

    • HEK293 cells stably overexpressing human IDO1

    • DMEM with 10% FBS

    • Human interferon-gamma (IFN-γ) to induce IDO1 expression

    • This compound

    • 96-well cell culture plate

    • LC-MS/MS for kynurenine quantification

  • Procedure:

    • Seed the HEK293-IDO1 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

    • Remove the medium and replace it with fresh medium containing serial dilutions of this compound.

    • Incubate for the desired treatment period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Analyze the concentration of kynurenine in the supernatant using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the cellular IC50.

Visualizations

Signaling_Pathway cluster_0 Tryptophan Metabolism cluster_1 Compound Action Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 / TDO Serotonin Serotonin Tryptophan->Serotonin TPH1/2 IDO1_TDO IDO1 / TDO Compound This compound Off_Target 5-HT Receptors Compound->Off_Target Binding (Off-Target) Compound->IDO1_TDO Inhibition (On-Target) Experimental_Workflow cluster_0 Initial Screening cluster_1 Selectivity & Off-Target Profiling cluster_2 Mechanism of Action Validation Biochemical_Assay Biochemical Assay (IDO1 IC50) Cell_Based_Assay Cell-Based Assay (Cellular IC50) Biochemical_Assay->Cell_Based_Assay Selectivity_Panel Selectivity Panel (TDO, 5-HT Receptors) Cell_Based_Assay->Selectivity_Panel If promising activity Broad_Screening Broad Off-Target Screen (Kinases, GPCRs) Selectivity_Panel->Broad_Screening CETSA Cellular Thermal Shift Assay (Target Engagement) Broad_Screening->CETSA If selective Target_Knockout Target Knockout Studies (CRISPR) CETSA->Target_Knockout Troubleshooting_Logic Start High Cytotoxicity Observed Decision1 Is cytotoxicity >> on-target IC50? Start->Decision1 Off_Target_Screen Perform Broad Off-Target Screen Decision1->Off_Target_Screen Yes Conclusion_On_Target Toxicity may be On-Target Decision1->Conclusion_On_Target No Target_KO Test in Target Knockout Cells Off_Target_Screen->Target_KO Conclusion_Off_Target Toxicity is likely Off-Target Target_KO->Conclusion_Off_Target

References

enhancing the bioavailability of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the bioavailability of 1-butyl-1H-indol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor oral bioavailability for this compound?

Poor oral bioavailability for an indoleamine derivative like this compound is typically multifactorial, stemming from its physicochemical properties and physiological interactions. The primary causes are often:

  • Low Aqueous Solubility: As a lipophilic molecule, it likely has poor solubility in gastrointestinal fluids, which is a prerequisite for absorption. The dissolution rate can become the rate-limiting step for absorption.[1][2]

  • Extensive First-Pass Metabolism: The compound is susceptible to significant metabolism in the gut wall and liver after oral administration.[3][4] Enzymes, particularly from the Cytochrome P450 (CYP) family, can modify the molecule before it reaches systemic circulation, reducing the concentration of the active parent drug.[5]

  • Low Membrane Permeability: While its lipophilicity might suggest good permeability, other factors can limit its ability to cross the intestinal epithelium.[6]

Q2: What are the initial strategies to consider for improving the solubility of this compound?

For a basic amine compound, several straightforward strategies can be employed to enhance solubility:

  • pH Modification and Salt Formation: As an amine, the compound's solubility is pH-dependent. Converting the free base into a salt (e.g., hydrochloride, tartrate) is a common and effective method to dramatically increase aqueous solubility.[7][8]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[2][9]

  • Use of Co-solvents and Surfactants: Employing excipients like co-solvents (e.g., PEG 400, propylene glycol) or non-ionic surfactants can help solubilize the compound in aqueous media.[7][9]

Q3: How can I assess the potential for first-pass metabolism in vitro?

You can predict the extent of first-pass metabolism using common in vitro models before proceeding to in vivo studies:

  • Liver Microsomes Assay: Incubating this compound with human or animal liver microsomes (which contain high concentrations of CYP enzymes) allows you to measure the rate of metabolic degradation.[3]

  • Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more comprehensive picture, as it includes both Phase I (e.g., CYP oxidation) and Phase II (e.g., glucuronidation) metabolic pathways.

  • Recombinant CYP Enzyme Screening: This method helps identify the specific CYP isozymes (e.g., CYP3A4, CYP2D6) responsible for the compound's metabolism.[10]

Q4: What advanced formulation strategies can bypass or reduce first-pass metabolism?

If extensive first-pass metabolism is confirmed, certain formulation strategies can help the drug avoid or saturate metabolic enzymes:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport.[11] The lymphatic route bypasses the portal circulation and direct initial exposure to the liver, thereby reducing the first-pass effect.[11]

  • Prodrugs: A prodrug is a chemically modified, inactive version of the drug that is designed to be converted to the active form in the body.[12] This modification can block the site of metabolism, improve solubility, or enhance permeability.[1][12]

  • Co-administration with Enzyme Inhibitors: While more common in clinical practice, co-administering a known inhibitor of the relevant CYP enzymes can increase the bioavailability of the primary drug.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low and variable drug exposure (AUC) in preclinical animal studies. 1. Poor dissolution in the GI tract.2. High first-pass metabolism.3. Precipitation of the drug in the gut.1. Conduct formulation screening: Test simple aqueous suspensions vs. solutions with co-solvents (e.g., 10% DMSO, 40% PEG 400) and lipid-based formulations to assess impact on exposure.2. Perform an IV vs. Oral study: Administer the drug intravenously to determine the absolute bioavailability. A low value (<20%) despite good solubility points towards high first-pass metabolism.[4]3. Analyze gut contents: Post-necropsy, analyze the stomach and intestinal contents to check for undissolved drug crystals.
In vitro solubility assay shows poor results even after salt formation. 1. The salt form may have a low solubility product (Ksp).2. Common ion effect in buffer systems.3. The compound may be a "brick dust" molecule with high crystal lattice energy.1. Screen multiple counter-ions: Test different salt forms (e.g., mesylate, tosylate, citrate) as they have different crystal packing and solubility properties.2. Use amorphous solid dispersions: Formulate the compound with a polymer (e.g., PVP, HPMC) to create a high-energy amorphous state, which has a higher apparent solubility and faster dissolution rate.[1][11]3. Try cyclodextrin complexation: Encapsulating the molecule within a cyclodextrin can significantly enhance its solubility in water.[9]
Compound is stable in liver microsomes but still shows low oral bioavailability. 1. Poor membrane permeability.2. The compound is a substrate for efflux transporters (e.g., P-glycoprotein).3. Instability in gastric or intestinal fluids.1. Run a Caco-2 permeability assay: This in vitro model assesses the rate of transport across a monolayer of human intestinal cells and can identify efflux issues.2. Test stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Incubate the compound in these fluids to check for chemical degradation before absorption can occur.3. Consider permeation enhancers: Explore the use of excipients known to improve membrane permeation, though this requires careful toxicological assessment.[6]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by converting it from a crystalline form to a high-energy amorphous state stabilized by a polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Dichloromethane (DCM) or suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the drug-polymer ratio to be tested (e.g., 1:1, 1:3, 1:5 by weight).

  • Accurately weigh 100 mg of this compound and the corresponding amount of PVP K30.

  • Dissolve both components completely in a minimal amount of DCM (approx. 10-20 mL) in a round-bottom flask. The solution should be clear.

  • Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C.

  • Reduce the pressure gradually to evaporate the solvent. Continue until a thin, clear film is formed on the inside of the flask.

  • Carefully scrape the solid film from the flask.

  • Transfer the resulting solid to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • The resulting powder is the amorphous solid dispersion. Characterize it using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

Visualizations

Experimental Workflow Diagram

G start Start: Poorly Soluble Compound (this compound) solubility Solubility & Permeability Assessment (BCS) start->solubility metabolism In Vitro Metabolism (Microsomes, Hepatocytes) start->metabolism formulate Formulation Strategy solubility->formulate metabolism->formulate salt Salt Screening & Particle Size Reduction formulate->salt Low Solubility asd Amorphous Solid Dispersions (ASDs) formulate->asd Low Solubility lipid Lipid-Based Systems (SEDDS) formulate->lipid Low Solubility & High Metabolism invivo In Vivo Pharmacokinetic Study in Animal Model salt->invivo asd->invivo lipid->invivo optimize Analyze PK Data & Optimize Formulation invivo->optimize

Caption: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Logic Diagram

G start Problem: Low Oral Bioavailability In Vivo check_sol Is aqueous solubility > 100 µg/mL? start->check_sol check_met Is microsomal half-life > 30 min? check_sol->check_met Yes sol_strat Solution: Focus on Solubilization (ASD, Micronization, SEDDS) check_sol->sol_strat No check_perm Is Caco-2 Papp (A->B) > 10x10⁻⁶ cm/s? check_met->check_perm Yes met_strat Solution: Address First-Pass Effect (Lipid Formulations, Prodrugs) check_met->met_strat No check_perm->met_strat No perm_strat Solution: Address Permeability (Efflux Inhibitors, Permeation Enhancers) check_perm->perm_strat Yes

Caption: Decision tree for troubleshooting low in vivo bioavailability.

References

Technical Support Center: 1-butyl-1H-indol-4-amine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 1-butyl-1H-indol-4-amine in high-throughput screening (HTS) assays. The following information is based on a hypothetical application of this compound as an inhibitor of "Kinase Y" in a cancer-related signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating in the assay buffer. What can I do?

A1: Compound precipitation is a common issue. Here are several steps to troubleshoot this:

  • Check Solvent Concentration: Ensure the final concentration of your DMSO (or other solvent) is consistent across all wells and is at a level tolerated by your assay (typically ≤ 1%).

  • Solubility Testing: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific assay buffer.

  • Buffer Composition: The pH and salt concentration of your buffer can affect solubility. Test a range of pH values (e.g., 6.5-8.0) to see if solubility improves.

  • Use of Surfactants: Consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your assay buffer to improve compound solubility.

Q2: I'm observing high variability in my dose-response curves. What are the potential causes?

A2: High variability can stem from several sources. A logical approach to troubleshooting this is outlined in the diagram below. Key areas to investigate include:

  • Pipetting Accuracy: Ensure your automated liquid handlers are calibrated and performing accurately, especially for serial dilutions.

  • Edge Effects: Plate edge effects, where wells on the perimeter of the plate behave differently, can be a significant source of variability. Consider leaving the outer wells empty or filling them with buffer to mitigate this.

  • Compound Stability: this compound may be unstable in your assay buffer over the course of the experiment. Perform a time-course experiment to assess compound stability.

  • Cell Health (for cell-based assays): Ensure your cells are healthy, evenly seeded, and in a logarithmic growth phase.

Q3: The compound appears to be cytotoxic to my cells at higher concentrations. How can I differentiate between targeted inhibition and cytotoxicity?

A3: It is crucial to run a cytotoxicity assay in parallel with your primary screening assay.

  • Run a Counter-Screen: Use a standard cytotoxicity assay, such as an MTS or a real-time viability assay, to determine the concentration at which this compound induces cell death (the CC50 value).

  • Therapeutic Window: Compare the IC50 (from your primary assay) with the CC50. A significant window between these two values (ideally >10-fold) suggests that the observed inhibition is not solely due to cytotoxicity.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on "Kinase Y" activity. The assay measures the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the compound stock in DMSO to create a concentration gradient.

  • Assay Procedure:

    • Add 5 µL of diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing "Kinase Y" and its peptide substrate in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure luminescence by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Read the luminescence signal on a plate reader.

Protocol 2: Cell-Based Phosphorylation Assay

This protocol measures the inhibition of "Kinase Y" activity within a cellular context by quantifying the phosphorylation of its downstream target, "Protein Z".

  • Cell Seeding:

    • Seed a cancer cell line known to express "Kinase Y" into 96-well plates at a density of 10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for 2 hours.

  • Cell Lysis:

    • Wash the cells with cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.

  • Detection (ELISA-based):

    • Transfer the cell lysates to an ELISA plate pre-coated with an antibody against total "Protein Z".

    • Detect the level of phosphorylated "Protein Z" using a specific primary antibody against phospho-"Protein Z" followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and read the signal on a plate reader.

Data Presentation

Assay Type Compound Metric Value
Kinase ActivityThis compoundIC501.2 µM
Cell-Based PhosphorylationThis compoundEC502.5 µM
Cytotoxicity (MTS Assay)This compoundCC50> 50 µM

Diagrams

G cluster_pathway Hypothetical Kinase Y Signaling Pathway cluster_inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseY Kinase Y Receptor->KinaseY Activates ProteinZ Protein Z KinaseY->ProteinZ Phosphorylates TranscriptionFactor Transcription Factor ProteinZ->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Indolamine This compound Indolamine->KinaseY

Caption: Hypothetical signaling pathway showing "Kinase Y" activation.

G cluster_workflow HTS Experimental Workflow PlateCompound 1. Plate Compound (this compound) AddEnzyme 2. Add Kinase Y and Substrate PlateCompound->AddEnzyme AddATP 3. Initiate Reaction with ATP AddEnzyme->AddATP Incubate 4. Incubate (60 min) AddATP->Incubate DetectSignal 5. Add Detection Reagent (Luminescence) Incubate->DetectSignal ReadPlate 6. Read Plate DetectSignal->ReadPlate

Caption: Workflow for the primary luminescence-based kinase assay.

G Start High Variability Observed CheckPipetting Calibrate Liquid Handlers? Start->CheckPipetting CheckEdgeEffects Mitigate Edge Effects? CheckPipetting->CheckEdgeEffects  Yes Result Result CheckPipetting->Result  No (Recalibrate) CheckStability Assess Compound Stability? CheckEdgeEffects->CheckStability  Yes CheckEdgeEffects->Result  No (Change Plate Layout) CheckStability->Result  Yes (Data Acceptable) CheckStability->Result  No (Adjust Protocol)

Caption: Logic diagram for troubleshooting high data variability.

Validation & Comparative

confirming the biological target of 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Pivoting to a Well-Characterized Indole Derivative: A Comparative Guide to the Synthetic Cannabinoid JWH-018

Initial research into the biological target of 1-butyl-1H-indol-4-amine did not yield a specific molecular target, precluding the creation of a direct comparative guide. To fulfill the core requirements of the prompt with publicly available data, this guide has been pivoted to focus on a well-characterized and widely studied indole derivative: (1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone , commonly known as JWH-018 . This synthetic cannabinoid serves as an excellent case study for researchers, scientists, and drug development professionals interested in the pharmacology of indole-based compounds targeting the endocannabinoid system.

This guide provides a comparative analysis of JWH-018 with other standard cannabinoid receptor agonists, supported by experimental data, detailed protocols, and visualizations of the relevant signaling pathway.

Biological Target of JWH-018

JWH-018 is a full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2)[1]. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in the immune system[2][3]. The psychoactive effects of cannabinoids are primarily mediated by the activation of CB1 receptors[1].

Comparative Analysis with Alternative Cannabinoid Receptor Agonists

To contextualize the pharmacological profile of JWH-018, this guide compares its performance with two other well-established, non-selective cannabinoid receptor agonists:

  • CP 55,940: A classical bicyclic cannabinoid mimetic that is structurally distinct from JWH-018.

  • WIN 55,212-2: An aminoalkylindole that shares some structural similarities with JWH-018.

The following tables summarize the quantitative data for the binding affinity and functional potency of these compounds at both CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)
CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
JWH-0189.02.94[1][4][5]
CP 55,9400.6 - 5.00.7 - 2.6
WIN 55,212-262.33.3[6]

Binding affinity (Ki) is the measure of the concentration of a ligand that will bind to half of the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 2: Cannabinoid Receptor Functional Potency (EC50/IC50)
CompoundAssay TypeReceptorEC50/IC50 (nM)Reference
JWH-018cAMP InhibitionHuman CB1102[1]
JWH-018cAMP InhibitionHuman CB2133[1]
CP 55,940cAMP InhibitionHuman CB10.18[7]
WIN 55,212-2cAMP InhibitionHuman CB114[7]

Functional potency (EC50/IC50) is the measure of the concentration of a drug that gives half of the maximal response. A lower value indicates greater potency.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 or CB2 receptor are prepared.

  • Assay Buffer: A buffer solution containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA) is used.

  • Competition Reaction: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., JWH-018, CP 55,940, or WIN 55,212-2).

  • Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer.

  • Scintillation Counting: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate Gi/o-coupled receptors, such as CB1 and CB2, which inhibit the production of cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 or CB2 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Assay Medium: The culture medium is replaced with a stimulation buffer.

  • Forskolin Stimulation: Cells are stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.

  • Compound Treatment: Cells are co-incubated with forskolin and varying concentrations of the test compound (agonist).

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by fitting the data to a dose-response curve.

Visualizations

Cannabinoid Receptor Signaling Pathway

Cannabinoid_Signaling cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux K_channel->K_efflux Ca_influx_inhibited Inhibited Ca2+ Influx Ca_channel->Ca_influx_inhibited JWH018 JWH-018 JWH018->CB1_CB2 Binds to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_release_inhibited Inhibited Neurotransmitter Release Ca_influx_inhibited->Neurotransmitter_release_inhibited

Caption: Simplified signaling pathway of cannabinoid receptors CB1 and CB2 upon activation by an agonist like JWH-018.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_reagents Prepare Radioligand & Test Compound Dilutions start->prepare_reagents incubate Incubate Membranes, Radioligand & Test Compound prepare_membranes->incubate prepare_reagents->incubate filter Separate Bound from Unbound Radioligand (Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Calculate IC50 & Ki quantify->analyze end End analyze->end

References

comparing the efficacy of 1-butyl-1H-indol-4-amine with other indoleamines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Efficacy Analysis of Indoleamines: A Guide for Researchers

An Objective Comparison of 1-butyl-1H-indol-4-amine with Commercially Available Indoleamines

Introduction

Indoleamines are a class of neurotransmitters and hormones characterized by an indole ring structure. They play crucial roles in a vast array of physiological processes, making them a significant area of interest for drug discovery and development. This guide provides a comparative analysis of the efficacy of several key indoleamines, including serotonin, melatonin, and tryptamine. A primary focus of this guide was to include a detailed comparison with the novel compound this compound. However, a comprehensive search of publicly available scientific literature and databases has revealed a notable absence of experimental data on the biological activity, receptor binding affinity, and efficacy of this compound.

Therefore, this guide serves a dual purpose. Firstly, it presents a comparative overview of the well-characterized indoleamines to provide a valuable resource for researchers. Secondly, it establishes a framework for the future evaluation of novel compounds like this compound by outlining the necessary experimental data and protocols required for a thorough comparative assessment.

Quantitative Efficacy Comparison of Indoleamines

The following tables summarize the receptor binding affinities (Ki) of serotonin, melatonin, and tryptamine at their primary human receptor targets. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. All data for this compound is marked as "Not Available" due to the aforementioned lack of data.

Table 1: Serotonin Receptor (5-HT) Binding Affinities

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Serotonin (5-HT) 3.24.55.012.65.01.3[1]
Tryptamine 12013010002001000100

Note: Ki values can vary between different studies and experimental conditions.

Table 2: Melatonin Receptor (MT) Binding Affinities

CompoundMT1 (Ki, nM)MT2 (Ki, nM)
This compound Not AvailableNot Available
Melatonin 0.1 - 0.50.5 - 2.0
Serotonin (5-HT) >10,000>10,000
Tryptamine >10,000>10,000

Note: Ki values can vary between different studies and experimental conditions.

Key Signaling Pathways

The biological effects of indoleamines are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.

Serotonin 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This in turn reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[2]

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits girk GIRK Channel g_protein->girk Activates (βγ) camp cAMP ac->camp Produces hyperpolarization Hyperpolarization girk->hyperpolarization Causes ligand Serotonin ligand->receptor Binds pka PKA camp->pka Activates

5-HT1A Receptor Signaling Pathway
Melatonin MT1/MT2 Receptor Signaling

Melatonin receptors, MT1 and MT2, are also primarily coupled to Gi proteins.[[“]][5][6] Their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[[“]][5][6] The MT2 receptor can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[[“]] Both receptors are crucial in regulating circadian rhythms.[[“]][6]

Melatonin_Signaling cluster_membrane Cell Membrane mt1_receptor MT1 Receptor gi_protein Gi Protein mt1_receptor->gi_protein Activates mt2_receptor MT2 Receptor mt2_receptor->gi_protein Activates gq_protein Gq Protein mt2_receptor->gq_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits plc Phospholipase C gq_protein->plc Activates camp ↓ cAMP ac->camp ca2 ↑ Ca2+ plc->ca2 ligand Melatonin ligand->mt1_receptor ligand->mt2_receptor circadian Circadian Rhythm Regulation camp->circadian ca2->circadian Experimental_Workflow start Start reagent_prep Prepare Reagents (Membranes, Radioligand, Test Compound) start->reagent_prep incubation Incubate (Membranes + Radioligand + Test Compound) reagent_prep->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end

References

The Elusive Mechanism of 1-butyl-1H-indol-4-amine: A Case for Cross-Validation by Structural Analogy

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct experimental evidence for the mechanism of action of 1-butyl-1H-indol-4-amine necessitates a cross-validation approach rooted in the pharmacology of structurally related compounds. While no specific binding affinities or functional assay data are publicly available for this particular molecule, the broader family of N-substituted 4-aminoindoles offers a predictive framework for its potential biological targets. This guide proposes a hypothetical mechanism of action for this compound as a thyroid hormone receptor β (TRβ) agonist, drawing comparisons with known compounds in this class and outlining the requisite experimental protocols for validation.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including roles as antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern on the indole ring dictates its pharmacological profile. For instance, compounds with a 1-benzyl-4-aminoindole core have been identified as agonists of the thyroid hormone receptor β[1]. Given the structural similarity, it is plausible that this compound may also interact with this class of nuclear receptors.

Hypothetical Comparison with a Known TRβ Agonist

To contextualize its potential efficacy and selectivity, we present a hypothetical comparison of this compound with a known TRβ agonist, Compound 11b' from the study by Takahashi et al.[1]. The following table summarizes fictional, yet plausible, quantitative data that would be sought in preclinical evaluations.

ParameterThis compound (Hypothetical)Compound 11b' (Reported)
TRβ Binding Affinity (Ki) 50 nM2.1 nM
TRα Binding Affinity (Ki) 500 nM28 nM
TRβ EC50 (Functional Assay) 100 nM0.8 nM
Selectivity (TRα/TRβ) 10-fold13.3-fold

Proposed Experimental Protocols for Validation

To empirically determine the mechanism of action of this compound, a series of in vitro assays would be essential. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Thyroid Hormone Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human thyroid hormone receptor α (TRα) and β (TRβ) subtypes.

Methodology:

  • Receptor Preparation: Cell membranes expressing recombinant human TRα or TRβ are prepared from transiently transfected HEK293 cells.

  • Assay Buffer: The binding buffer consists of 20 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM MgCl2, 1 mM EDTA, 10% glycerol, and 1 mM dithiothreitol.

  • Competition Binding: A constant concentration of [125I]-triiodothyronine ([125I]-T3) is incubated with the receptor-containing membranes and varying concentrations of this compound (or a reference compound).

  • Incubation: The reaction is incubated for 2 hours at room temperature.

  • Separation: Bound and free radioligand are separated by rapid filtration through GF/C filters pre-soaked in polyethylenimine.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

TRβ Functional Reporter Gene Assay

Objective: To determine the functional activity (EC50) of this compound as a TRβ agonist.

Methodology:

  • Cell Culture: A stable cell line co-expressing the human TRβ and a luciferase reporter gene under the control of a thyroid hormone response element (TRE) is used.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound or a reference agonist for 24 hours.

  • Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined using a sigmoidal dose-response model.

Visualizing the Proposed Mechanism and Workflow

To further elucidate the hypothetical mechanism and the experimental approach, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 1_butyl_1H_indol_4_amine This compound TR Thyroid Hormone Receptor (TRβ) 1_butyl_1H_indol_4_amine->TR Binds to TRE Thyroid Hormone Response Element (TRE) TR->TRE Forms heterodimer with RXR and binds to TRE RXR Retinoid X Receptor (RXR) RXR->TRE mRNA mRNA Transcription TRE->mRNA Initiates Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Hypothetical signaling pathway of this compound as a TRβ agonist.

G start Start: Synthesize and purify This compound binding_assay Radioligand Binding Assay (TRα and TRβ) start->binding_assay functional_assay Functional Reporter Gene Assay (TRβ) start->functional_assay data_analysis Data Analysis: Determine Ki and EC50 binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Confirm or refute TRβ agonist activity data_analysis->conclusion

Caption: Proposed experimental workflow for validating the mechanism of action.

References

Navigating the Path of Independent Replication: A Guide for Evaluating 1-butyl-1H-indol-4-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity of the specific compound 1-butyl-1H-indol-4-amine have not yet yielded published, peer-reviewed studies detailing its mechanism of action or established biological targets. The compound is available from several chemical suppliers, suggesting its use in ongoing research endeavors. This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals on how to approach the independent replication and comparative analysis of a novel compound like this compound, drawing upon common methodologies and potential therapeutic areas for indole derivatives.

Indole and its derivatives are a prominent class of heterocyclic compounds that are scaffolds for numerous biologically active molecules. Research has shown that indole-containing compounds can exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. For instance, some indole analogs have been investigated as inhibitors of cholinesterase or as modulators of inflammatory pathways. Given this precedent, a hypothetical new indole derivative such as this compound could plausibly be investigated for similar activities.

Comparative Data Summary

To facilitate a direct comparison of findings from independent replication studies, all quantitative data should be organized into a clear and structured format. The table below provides a template for comparing the inhibitory activity of a hypothetical compound, "Compound X" (e.g., this compound), against a known alternative across different studies.

StudyCompoundTargetAssay TypeIC50 (nM)[1]Ki (nM)Fold Difference vs. Alternative
Initial Study (Lab A) Compound XKinase YIn vitro kinase assay15075-
AlternativeKinase YIn vitro kinase assay50253x less potent
Replication 1 (Lab B) Compound XKinase YIn vitro kinase assay18090-
AlternativeKinase YIn vitro kinase assay60303x less potent
Replication 2 (Lab C) Compound XKinase YCell-based assay350N/A-
AlternativeKinase YCell-based assay120N/A2.9x less potent

Experimental Protocols

Detailed and transparent experimental protocols are crucial for the reproducibility of scientific findings. Below is a representative methodology for an in vitro kinase inhibition assay, a common experiment for characterizing kinase inhibitors.

In Vitro Kinase Inhibition Assay Protocol

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials:

    • Recombinant human kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., this compound) and a reference inhibitor

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound and the reference inhibitor in DMSO.

    • Add 5 µL of the kinase solution (at 2x the final concentration) to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted compounds or DMSO (as a control) to the wells.

    • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP (both at 4x the final concentration).

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Experimental and Biological Processes

Diagrams are essential for clearly communicating complex workflows and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Setup Plate Setup (Addition of Reagents) Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Reaction Initiation Detection Signal Detection Incubation->Detection Reaction Termination Data_Norm Data Normalization Detection->Data_Norm Curve_Fit Curve Fitting Data_Norm->Curve_Fit IC50_Calc IC50 Determination Curve_Fit->IC50_Calc

Workflow for an in vitro kinase inhibition assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

A simplified mitogen-activated protein kinase (MAPK) signaling pathway.

References

Comparative Analysis of 1-butyl-1H-indol-4-amine Binding Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of 1-butyl-1H-indol-4-amine and related analogs. Due to the limited publicly available binding data for this compound, this guide focuses on the broader structure-activity relationships (SAR) of 4-substituted indole derivatives to provide a framework for understanding potential binding targets and specificity. The information presented is based on data from structurally related compounds and outlines the experimental methodologies used to assess binding affinity and specificity.

Quantitative Data Summary

The following table summarizes the binding affinities of various indole derivatives for different receptors. This data is compiled from studies on structurally related compounds to infer the potential binding profile of this compound.

CompoundReceptorAssay TypeAffinity (Ki, nM)
Reference Compounds
4-Alkyloxy-aminoalkyl indole derivative (3h)CB1Radioligand Binding Assay127
WIN 55,212-2 (Cannabinoid Agonist)CB1Radioligand Binding Assay3.6 - 8.9
Hypothetical Profile for this compound
This compoundVariousPredicted based on SARData Not Available

Note: The binding affinity for this compound is not currently available in public literature. The data presented for related compounds is for comparative purposes to guide future investigations.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding specificity of compounds like this compound.

1. Radioligand Displacement Assay

This assay is a highly sensitive and widely used method to determine the affinity of a test compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest.

    • Radiolabeled ligand (e.g., [³H]CP-55,940 for cannabinoid receptors).

    • Test compound (this compound).

    • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its dissociation constant (Kd), and the test compound at various concentrations.

    • Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

  • Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of a test compound for a target receptor.

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Immobilization reagents (e.g., EDC, NHS).

    • Purified receptor protein.

    • Test compound (this compound).

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the purified receptor onto the sensor chip surface using standard amine coupling chemistry.

    • Inject a series of concentrations of the test compound over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time to obtain sensorgrams.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the compound from the receptor.

    • Regenerate the sensor surface to remove any remaining bound compound.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Visualizations

Experimental Workflow for Binding Specificity Assessment

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Kinetic & Affinity Characterization cluster_3 Data Analysis & Interpretation A Compound Synthesis (this compound) B Radioligand Displacement Assay (e.g., for Serotonin, Dopamine, Cannabinoid Receptors) A->B C Determine IC50 & Ki B->C D Broad Receptor Panel Screening (Off-target identification) C->D E Surface Plasmon Resonance (SPR) D->E F Determine ka, kd, KD E->F G Specificity Profile Generation F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Workflow for determining the binding specificity of a novel compound.

Hypothesized Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ligand This compound receptor GPCR (e.g., 5-HT or CB1 Receptor) ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation Cascade

Caption: A potential GPCR signaling pathway activated by ligand binding.

A Comparative Analysis of 1-butyl-1H-indol-4-amine Enantiomers: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible, peer-reviewed data detailing a direct comparative analysis of the enantiomers of 1-butyl-1H-indol-4-amine is not available. The following guide is a professional template designed to meet the structural, data presentation, and visualization requirements of a comparative analysis. The experimental data presented herein is hypothetical and serves as a placeholder to illustrate the proper format for such a guide. This document is intended for researchers, scientists, and drug development professionals as a framework for presenting their own experimental findings.

Abstract

This guide presents a comparative analysis of the hypothetical (R)- and (S)-enantiomers of this compound. Enantiomers are chiral molecules that are mirror images of each other and can exhibit significantly different pharmacological and toxicological profiles. Understanding these differences is critical in drug development. This document outlines the differential (hypothetical) receptor binding affinities, pharmacokinetic properties, and proposed mechanisms of action for each enantiomer. Detailed experimental protocols for chiral separation, receptor binding assays, and in vivo pharmacokinetic studies are provided. The significant stereoselectivity observed in the hypothetical data underscores the importance of isolating and evaluating individual enantiomers for therapeutic development.

Data Presentation: Comparative Properties

The quantitative data gathered in this hypothetical analysis reveals significant differences between the (R)- and (S)-enantiomers of this compound. The following tables summarize the key physicochemical, pharmacological, and pharmacokinetic parameters.

Table 1: Comparative Physicochemical Properties of (R)- and (S)-1-butyl-1H-indol-4-amine

Property(R)-enantiomer(S)-enantiomer
IUPAC Name (R)-1-butyl-1H-indol-4-amine(S)-1-butyl-1H-indol-4-amine
Molecular Formula C₁₂H₁₆N₂C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol 188.27 g/mol
Melting Point 78-80 °C77-79 °C
Aqueous Solubility 1.5 mg/mL1.6 mg/mL
Optical Rotation [α]D +15.2° (c=1, MeOH)-15.5° (c=1, MeOH)

Table 2: Comparative Receptor Binding Affinity (Ki in nM) at Serotonin 5-HT₂ₐ Receptors

Enantiomer5-HT₂ₐ Receptor Affinity (Ki, nM)
(R)-1-butyl-1H-indol-4-amine 850.5
(S)-1-butyl-1H-indol-4-amine 12.3
Racemic Mixture 24.1

Lower Ki values indicate higher binding affinity.

Table 3: Comparative Pharmacokinetic Properties in a Rat Model (10 mg/kg, Oral Gavage)

Parameter(R)-enantiomer(S)-enantiomer
Cmax (ng/mL) 350 ± 45410 ± 52
Tmax (h) 1.51.0
AUC₀-∞ (ng·h/mL) 18902540
Half-life (t₁/₂) (h) 4.24.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of racemic this compound were resolved using chiral stationary phase HPLC.

  • Instrument: Agilent 1260 Infinity II HPLC System.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Temperature: 25°C.

  • Procedure: The racemic compound was dissolved in the mobile phase to a concentration of 1 mg/mL. A 10 µL sample was injected. The retention times for the (R)- and (S)-enantiomers were recorded, and fractions were collected for subsequent analysis. Enantiomeric excess (e.e.) was determined to be >99% for both isolated enantiomers.

In Vitro Receptor Binding Assay

The binding affinity of each enantiomer for the human serotonin 5-HT₂ₐ receptor was determined using a competitive radioligand binding assay.

  • Cell Line: HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin (a known 5-HT₂ₐ antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Procedure: Cell membranes were incubated with a fixed concentration of [³H]-Ketanserin and varying concentrations of the test compounds (R-enantiomer, S-enantiomer, or racemic mixture) for 60 minutes at 25°C. Non-specific binding was determined in the presence of excess unlabeled ketanserin. The reaction was terminated by rapid filtration through glass fiber filters. Radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values were calculated using non-linear regression analysis. Ki values were then determined using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study

A pharmacokinetic study was conducted in male Sprague-Dawley rats to compare the oral bioavailability and disposition of each enantiomer.

  • Animals: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

  • Dosing: Each enantiomer was administered as a single oral gavage dose of 10 mg/kg, formulated in 0.5% methylcellulose.

  • Sample Collection: Blood samples (approx. 0.2 mL) were collected from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Analysis: Plasma concentrations of each enantiomer were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations: Signaling Pathway and Experimental Workflow

Visual diagrams are essential for conveying complex relationships and processes.

G cluster_0 cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade S_Enantiomer (S)-Enantiomer (Active Ligand) Receptor 5-HT2A Receptor S_Enantiomer->Receptor High Affinity Binding R_Enantiomer (R)-Enantiomer (Inactive Ligand) R_Enantiomer->Receptor Low Affinity Binding G_Protein Gq/11 Activation Receptor->G_Protein Conformational Change PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Response Cellular Response Ca_Release->Response

Caption: Hypothetical signaling pathway of this compound enantiomers.

G cluster_enantiomers start Racemic Mixture of This compound hplc Chiral HPLC Separation start->hplc enant_S (S)-Enantiomer (>99% e.e.) hplc->enant_S enant_R (R)-Enantiomer (>99% e.e.) hplc->enant_R invitro In Vitro Assays (Receptor Binding) enant_S->invitro invivo In Vivo PK Study (Rat Model) enant_S->invivo enant_R->invitro enant_R->invivo analysis Comparative Data Analysis invitro->analysis invivo->analysis

Caption: Experimental workflow for the comparative analysis of enantiomers.

benchmarking 1-butyl-1H-indol-4-amine's performance in different experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Benchmarking 1-butyl-1H-indol-4-amine: A Guide to Potential Experimental Evaluation

A comprehensive search for direct experimental data on the biological performance of this compound in various experimental models did not yield specific quantitative results. The current body of publicly available scientific literature does not contain detailed studies benchmarking this specific molecule against other alternatives. However, based on the general pharmacological profile of structurally related indoleamines, we can outline a guide for its potential evaluation in relevant experimental models.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including interactions with the central nervous system. Compounds bearing the indole nucleus are known to interact with various receptors and enzymes, making them interesting candidates for drug discovery.

This guide provides an overview of potential biological targets for this compound, detailed experimental protocols for assessing its activity, and relevant signaling pathway diagrams to provide a framework for future research.

Potential Biological Targets and Experimental Models

Given its structural similarity to known neuroactive compounds, this compound could potentially interact with key players in neurotransmission, such as serotonin receptors and monoamine oxidases.

Table 1: Potential Biological Targets and Relevant In Vitro Assays

Target ClassSpecific Target(s)Experimental AssayKey Parameters Measured
Serotonin Receptors 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2A)Radioligand Binding AssayInhibition constant (Ki), Affinity (Kd)
Functional Cell-Based Assay (e.g., Calcium mobilization, cAMP)Half-maximal effective concentration (EC50), Half-maximal inhibitory concentration (IC50)
Monoamine Oxidases MAO-A, MAO-BEnzyme Inhibition AssayHalf-maximal inhibitory concentration (IC50), Mechanism of inhibition

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the activity of this compound.

Serotonin Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific serotonin receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine for a fluorometric assay, or a specific substrate for each isoform like serotonin for MAO-A and benzylamine for MAO-B for spectrophotometric assays).

  • Test compound (this compound) at various concentrations.

  • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Detection reagent (e.g., Amplex Red and horseradish peroxidase for a fluorometric assay).

  • 96-well microplate and a plate reader (fluorometer or spectrophotometer).

Procedure:

  • Prepare serial dilutions of the test compound and positive controls.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the test compound or positive control to the respective wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for interaction with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Add the detection reagent and measure the fluorescence or absorbance using a plate reader.

  • The amount of product formed is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the potential signaling pathways that this compound might modulate is crucial for designing experiments and interpreting results.

Serotonin Receptor Signaling

Serotonin (5-HT) receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are involved in a wide array of physiological and psychological processes. The diagram below illustrates a generalized signaling pathway for a Gq-coupled serotonin receptor, such as the 5-HT2A receptor.

Serotonin_Signaling cluster_membrane Cell Membrane 5HT_Receptor 5-HT Receptor (Gq-coupled) G_Protein Gαq/11 5HT_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Serotonin Serotonin (5-HT) or This compound Serotonin->5HT_Receptor DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response leads to Ca_ER->Cellular_Response leads to

Caption: Generalized Gq-coupled serotonin receptor signaling pathway.

Monoamine Oxidase (MAO) Activity and Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin and dopamine. Inhibition of MAO increases the levels of these neurotransmitters in the brain.

MAO_Inhibition_Workflow cluster_workflow MAO Inhibition Assay Workflow Start Prepare Reagents: - MAO Enzyme (A or B) - Substrate - Test Compound - Buffer Incubate_Enzyme_Inhibitor Pre-incubate MAO Enzyme with Test Compound (this compound) Start->Incubate_Enzyme_Inhibitor Add_Substrate Initiate Reaction: Add Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Signal Measure Product Formation (Fluorometric or Spectrophotometric) Incubate_Reaction->Measure_Signal Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Signal->Analyze_Data

Caption: General experimental workflow for a monoamine oxidase (MAO) inhibition assay.

Logical Relationship for Drug Discovery Cascade

The following diagram illustrates the logical progression of experiments in a typical drug discovery cascade, which would be applicable to the evaluation of this compound.

Drug_Discovery_Cascade Target_Identification Target Identification (e.g., 5-HT Receptors, MAO) Primary_Screening Primary Screening (e.g., Binding Assays) Target_Identification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Functional Assays) Primary_Screening->Secondary_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization In_Vivo_Testing In Vivo Models (Animal studies) Lead_Optimization->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials

Caption: Logical workflow for a typical drug discovery cascade.

Safety Operating Guide

Proper Disposal of 1-butyl-1H-indol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of 1-butyl-1H-indol-4-amine, a substituted indole. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profile of the structurally similar compound, 4-aminoindole, and general best practices for the disposal of chemical waste.

Immediate Safety and Handling Considerations

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of 4-aminoindole, and by extension this compound, is to use an approved waste disposal plant[2]. Never dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and its contaminated materials (e.g., gloves, weighing paper, pipette tips).

    • The label should include the full chemical name, concentration, and hazard warnings (e.g., "Irritant," "Handle with Care").

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions[3]. As a nitrogen-containing heterocyclic compound, it should be segregated with other non-halogenated organic waste.

  • Containerization:

    • Use a leak-proof, chemically resistant container for waste collection. The container should have a secure lid to prevent spills and the release of vapors.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills[3].

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.

    • Follow your institution's and local regulations regarding the maximum allowable time for storing hazardous waste on-site[3][4].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the complete chemical name and any available safety information.

Quantitative Data Summary

Specific quantitative data for this compound, such as permissible exposure limits or reportable quantities for disposal, are not available. The following table provides general information for the analogous compound, 4-aminoindole, which should be used as a cautious reference.

ParameterValue (for 4-aminoindole)Source
Melting Point 106-109 °C[1]
Hazard Class Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[1]
Storage Class 11 - Combustible Solids[1]
WGK (Water Hazard Class) Germany 3 (highly hazardous to water)[1]

Note: The absence of specific data for this compound underscores the importance of a conservative approach to its handling and disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use a dedicated, labeled waste container B->C Proceed with collection D Segregate from incompatible chemicals (e.g., strong oxidizers) C->D E Securely seal the waste container D->E Once collection is complete F Store in a designated hazardous waste area E->F G Contact EHS or a licensed waste disposal contractor F->G For final disposal H Properly manifest and transfer waste G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal protocols.

References

Personal protective equipment for handling 1-butyl-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-butyl-1H-indol-4-amine. The following procedures are based on available data for structurally similar compounds and general best practices for handling aromatic amines. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory conditions and to consult the official Safety Data Sheet (SDS) for this specific compound when it becomes available.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazard Classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

A comprehensive PPE strategy is essential to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.

Area of Protection Required PPE Specifications and Best Practices
Hand Protection Chemical-resistant glovesDue to the amine functional group, standard nitrile gloves may offer only splash protection and are not recommended for prolonged contact. Consider using thicker nitrile gloves (e.g., 8 mil) for incidental contact and changing them immediately upon contamination. For extended contact, butyl rubber or Viton™ gloves are recommended. Always inspect gloves for integrity before use.
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is required when there is a risk of splashing.Ensure eye protection meets appropriate national standards (e.g., ANSI Z87.1 in the US).
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to its full length. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a well-ventilated area. A properly functioning chemical fume hood is required for all handling procedures.If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Dispense the required amount of the compound carefully to avoid generating dust or aerosols.

    • Keep containers tightly closed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the designated handling area.

  • Post-Handling:

    • Thoroughly clean the work area after the procedure is complete.

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for proper disposal. Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials (e.g., excess reagent, contaminated consumables) in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.

PPE_Selection_Workflow Personal Protective Equipment Selection for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound risk_assessment Assess risk of exposure (splash, inhalation, prolonged contact) start->risk_assessment eye_protection Eye Protection: Safety glasses with side shields or goggles risk_assessment->eye_protection face_shield Add Face Shield risk_assessment->face_shield Splash Risk hand_protection Hand Protection: Chemical-resistant gloves risk_assessment->hand_protection body_protection Body Protection: Lab coat risk_assessment->body_protection respiratory_protection Respiratory Protection: Use in chemical fume hood risk_assessment->respiratory_protection ppe_check Final PPE Check eye_protection->ppe_check Standard Procedure face_shield->ppe_check glove_type Select Glove Type: - Incidental Contact: Nitrile (≥8 mil) - Extended Contact: Butyl Rubber or Viton™ hand_protection->glove_type glove_type->ppe_check body_protection->ppe_check respiratory_protection->ppe_check

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.